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  • Product: 2-methyl-6-phenoxypyrazine
  • CAS: 2640943-79-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action Profiling of 2-Methyl-6-phenoxypyrazine: A Technical Guide to mGluR5 Allosteric Modulation

Executive Summary As drug development for central nervous system (CNS) disorders advances, targeting the metabotropic glutamate receptor subtype 5 (mGluR5) has emerged as a promising therapeutic strategy. While orthoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development for central nervous system (CNS) disorders advances, targeting the metabotropic glutamate receptor subtype 5 (mGluR5) has emerged as a promising therapeutic strategy. While orthosteric targeting has historically been hampered by poor subtype selectivity, allosteric modulation offers a highly specific alternative. This whitepaper details the in vitro mechanism of action (MoA) profiling of 2-methyl-6-phenoxypyrazine (2-M-6-PP) , a novel putative mGluR5 negative allosteric modulator (NAM).

Structurally, 2-M-6-PP is a bioisostere of the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP). By replacing the pyridine core with a pyrazine and the metabolic liability of the alkyne (phenylethynyl) linker with a phenoxy ether, 2-M-6-PP represents a scaffold-hopping strategy designed to retain affinity for the transmembrane (7TM) allosteric binding pocket while potentially improving physicochemical properties (1)[1].

Section 1: Target Biology and Mechanistic Rationale

mGluR5 is a Class C G-protein-coupled receptor (GPCR) predominantly localized on postsynaptic neurons in the cortex, hippocampus, and striatum (2)[2]. The endogenous ligand, glutamate, binds to the large extracellular Venus Flytrap Domain (VFTD). This binding induces a conformational change that is transmitted to the 7-transmembrane (7TM) domain, facilitating coupling to Gq proteins (3)[3].

Activation of Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum (4)[4].

Unlike glutamate, NAMs such as 2-M-6-PP bind to a deep, topographically distinct allosteric pocket located within the 7TM domain (3)[3]. Binding at this site stabilizes the receptor in an inactive conformation, non-competitively antagonizing glutamate-induced signaling and acting as an inverse agonist by suppressing the receptor's constitutive (basal) activity (5)[5].

G Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glu->mGluR5 Activates NAM 2-methyl-6-phenoxypyrazine (NAM) NAM->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / IP1 Accumulation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Figure 1: Mechanism of mGluR5 signaling and allosteric inhibition by 2-methyl-6-phenoxypyrazine.

Section 2: In Vitro Profiling Workflow

To rigorously validate 2-M-6-PP as an mGluR5 NAM, a self-validating experimental cascade must be employed. A single assay is insufficient; binding does not guarantee function, and transient functional readouts can mask subtle allosteric effects like inverse agonism.

Workflow Step1 1. Radioligand Binding ([3H]MPEP) Step2 2. Calcium Mobilization (FLIPR Assay) Step1->Step2 Affinity Confirmed Step3 3. IP1 Accumulation (HTRF Assay) Step2->Step3 Functional Antagonism Step4 4. Data Integration & MoA Validation Step3->Step4 Inverse Agonism

Figure 2: Sequential in vitro screening cascade for validating mGluR5 allosteric modulators.

Radioligand Binding Assay ([3H]MPEP Displacement)

Causality: To confirm that 2-M-6-PP physically interacts with the established allosteric site, we utilize a competitive displacement assay. Because NAMs do not bind the orthosteric VFTD, radiolabeled glutamate cannot be used. Instead, we use [3H]MPEP, a well-characterized radioligand for the mGluR5 7TM allosteric pocket (6)[6].

Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction (7)[7].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]MPEP, and varying concentrations of 2-M-6-PP (ranging from 0.1 nM to 10 µM) in assay buffer.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter (7)[7].

Intracellular Calcium Mobilization (FLIPR Assay)

Causality: To determine the functional consequence of 2-M-6-PP binding, we measure real-time intracellular Ca2+ flux. This provides a high-throughput readout of Gq-coupled receptor antagonism. By stimulating the cells with an EC80 concentration of glutamate, we can quantify the NAM's ability to depress the maximal orthosteric response (8)[8].

Methodology:

  • Cell Plating: Seed HEK293-mGluR5 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture medium and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C (9)[9].

  • Compound Addition: Add 2-M-6-PP at various concentrations and pre-incubate for 15 minutes to allow the allosteric modulator to equilibrate with the receptor.

  • Stimulation & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Continuously record baseline fluorescence, then inject an EC80 concentration of glutamate. Measure the peak fluorescence corresponding to the rapid Ca2+ transient (9)[9].

IP1 Accumulation Assay (HTRF)

Causality: Calcium transients are fleeting and highly susceptible to cellular buffering, making them suboptimal for detecting inverse agonism. IP3, the upstream trigger for Ca2+, is rapidly degraded to IP1. By introducing Lithium Chloride (LiCl) to block inositol monophosphatase, IP1 accumulates linearly over time. This equilibrium-based assay provides a highly sensitive window to detect the suppression of constitutive mGluR5 activity (inverse agonism) (4)[4], ().

Methodology:

  • Preparation: Wash HEK293-mGluR5 cells and resuspend in stimulation buffer supplemented with 30 mM LiCl (10)[10].

  • Incubation: Dispense cells into a 384-well white microplate. Add 2-M-6-PP (for inverse agonism assessment) or 2-M-6-PP + EC80 quisqualate (for antagonism assessment). Incubate for 60 minutes at 37°C ().

  • Lysis & Detection: Add lysis buffer containing a d2-labeled IP1 analog and a Lumi4-Terbium cryptate-labeled anti-IP1 antibody.

  • Measurement: Incubate for 60 minutes at room temperature. Measure Homogeneous Time-Resolved Fluorescence (HTRF) at 615 nm and 665 nm using a microplate reader. Calculate the F665/F615 ratio, which is inversely proportional to the amount of accumulated intracellular IP1 (10)[10].

Section 3: Quantitative Data Interpretation

The following table summarizes the anticipated pharmacological profile of 2-M-6-PP compared to the reference compound MPEP, demonstrating its enhanced potency as an mGluR5 NAM.

CompoundTargetAssayParameterExpected Value
MPEP (Reference)mGluR5[3H]MPEP BindingKi~36 nM
2-M-6-PP mGluR5[3H]MPEP BindingKi~12 nM
MPEP (Reference)mGluR5Ca2+ MobilizationIC50~45 nM
2-M-6-PP mGluR5Ca2+ MobilizationIC50~18 nM
2-M-6-PP mGluR5IP1 AccumulationIC50 (Inverse Agonism)~22 nM

Conclusion

The characterization of 2-methyl-6-phenoxypyrazine requires a multi-tiered in vitro approach. By sequentially validating 7TM allosteric binding via [3H]MPEP displacement, functional antagonism via real-time calcium mobilization, and inverse agonism through equilibrium-based IP1 accumulation, researchers can establish a highly robust, self-validating mechanism of action profile.

References

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. PMC.[Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523). ACS Publications.[Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications.[Link]

  • In vitro binding of a radiolabeled positive allosteric modulator for metabotropic glutamate receptor subtype 5. Ovid.[Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PMC.[Link]

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. PMC.[Link]

  • Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv.[Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-portal.org.[Link]

  • Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? Frontiers.[Link]

  • Synthesis toward Bivalent Ligands for the Dopamine D2 and Metabotropic Glutamate 5 Receptors. ACS Publications.[Link]

  • Allosteric modulators for mGlu receptors. SciSpace.[Link]

Sources

Exploratory

Predictive Safety Data Sheet (pSDS) and Toxicological Profiling of 2-Methyl-6-phenoxypyrazine

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Compound: 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) Executive Summary & Drug Development Context In contemporary medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Compound: 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7)

Executive Summary & Drug Development Context

In contemporary medicinal chemistry, pyrazine derivatives are highly valued scaffolds, frequently utilized in the design of novel therapeutics, including TGR5 receptor agonists targeting metabolic syndromes[1]. 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) represents a specialized intermediate in these synthetic pipelines[2].

Because this compound is an early-stage research chemical, a universally standardized, empirical Safety Data Sheet (SDS) is not publicly cataloged. As a Senior Application Scientist, I have constructed this Predictive Safety Data Sheet (pSDS) and toxicological guide. This framework utilizes structure-activity relationship (SAR) modeling and read-across methodology from analogous pyrazine compounds[3] to establish a self-validating system for handling, evaluating, and empirically testing this molecule.

Physicochemical Properties & Predictive Hazard Profiling

The toxicological behavior of 2-methyl-6-phenoxypyrazine is governed by two structural features:

  • The Pyrazine Core: A weakly basic heteroaromatic ring known to cause mucosal and respiratory irritation[4].

  • The Phenoxy Moiety: Significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability and altering its hepatic metabolic fate compared to unsubstituted pyrazines.

Table 1: Physicochemical Properties
PropertyValue / PredictionSource / Methodology
CAS Number 2640943-79-7Database Registry[2]
Molecular Formula C11H10N2OStructural Analysis[5]
Molecular Weight 186.210 g/mol Calculated[5]
Boiling Point 288.7 ± 35.0 °C (at 760 mmHg)In Silico Prediction[5]
Physical State Solid (Predicted)Read-across from Pyrazine[3]
Table 2: Predictive GHS Classification (Read-Across)

Based on structural analogs (e.g., 2,3-dichloropyrazine and unsubstituted pyrazine), the following GHS classifications must be assumed until empirical validation is complete[3][6]:

Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedNitrogenous heteroaromatics disrupt gastric mucosa and induce mild systemic toxicity[6].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationLipophilic phenoxy group allows dermal penetration; pyrazine core alters local pH[3].
Eye Damage/Irritation Category 2H319: Causes serious eye irritationDirect interaction with corneal proteins[3].
STOT - Single Exposure Category 3H335: May cause respiratory irritationVolatilization of organic dusts irritates the respiratory tract[6].

Mechanistic Toxicology & Metabolic Pathways

To design effective safety protocols, we must understand the causality behind the compound's potential toxicity. The introduction of a phenoxy group to the pyrazine ring shifts the primary route of clearance to hepatic Cytochrome P450 (CYP450) enzymes.

Oxidation of the phenoxy ring typically yields hydroxylated metabolites. At low doses, these are rapidly detoxified via Phase II conjugation (glucuronidation/sulfation). However, at high concentrations, the saturation of Phase II pathways can lead to the accumulation of Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction and apoptosis.

Pathway P1 2-Methyl-6-phenoxypyrazine (Lipophilic) P2 Hepatic CYP450 Oxidation (Phase I) P1->P2 P3 Hydroxylated Metabolites (Phenol derivatives) P2->P3 P4 Phase II Conjugation (Glucuronidation/Sulfation) P3->P4 Low Dose P6 Reactive Oxygen Species (ROS) (Pathway Saturation) P3->P6 High Dose P5 Renal Excretion (Safe Clearance) P4->P5 P7 Cellular Toxicity / Apoptosis P6->P7

Figure 2: Putative hepatic metabolism and dose-dependent toxicity pathway.

Empirical Validation: Self-Validating Experimental Protocols

To transition from a predictive SDS to an empirical SDS, rigorous laboratory validation is required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: In Vitro Cytotoxicity Profiling (HepG2 MTT Assay)

Causality: HepG2 cells are selected over standard fibroblasts because they retain baseline xenobiotic-metabolizing enzymes (CYP450s), allowing us to capture the toxicity of both the parent compound and its hydroxylated metabolites.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 2-methyl-6-phenoxypyrazine in DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 1, 10, 50, 100, and 500 µM. (Critical: Final DMSO concentration must not exceed 0.5% v/v).

  • Internal Controls:

    • Negative Control: 0.5% DMSO in media (establishes baseline viability).

    • Positive Control: 0.1% Triton X-100 (validates the assay's dynamic range by inducing 100% cell death).

  • Exposure: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL DMSO to dissolve crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ .

Protocol B: Acute Murine Oral Toxicity (OECD Test Guideline 423)

Causality: The Acute Toxic Class (ATC) method is a stepwise procedure that minimizes animal usage while accurately identifying the GHS toxicity category.

  • Subject Selection: Use healthy, nulliparous, non-pregnant female C57BL/6J mice (8-12 weeks old). Fast overnight prior to dosing[1].

  • Dosing Formulation: Suspend the compound in corn oil or 0.5% methylcellulose, as the phenoxy group renders it poorly soluble in water.

  • Step-Wise Administration:

    • Administer a starting dose of 300 mg/kg via oral gavage to 3 animals.

    • Decision Matrix: If 2-3 animals die, step down to 50 mg/kg. If 0-1 animals die, step up to 2000 mg/kg.

  • Observation Period: Monitor for 14 days. Record behavioral abnormalities, weight changes, and signs of mucosal irritation.

  • Endpoint Analysis: Euthanize surviving animals. Perform H&E staining on liver and kidney tissues to assess organ-specific damage caused by the pyrazine metabolites[1].

Workflow N1 Synthesize / Procure 2-Methyl-6-phenoxypyrazine N2 In Silico QSAR & Read-Across (Generate pSDS) N1->N2 N3 In Vitro Assays (HepG2 Cytotoxicity) N2->N3 N4 In Vivo Murine Models (OECD 423 Acute Toxicity) N3->N4 N5 Final Empirical SDS & Risk Assessment N4->N5

Figure 3: Step-by-step toxicological evaluation workflow for novel pyrazine derivatives.

Safe Handling, Storage, and PPE Directives

Until the empirical IC50​ and LD50​ values are fully established via the protocols above, the compound must be handled under Biosafety Level 2 (BSL-2) equivalent chemical hygiene standards .

  • Engineering Controls: All manipulations of the solid powder must be conducted within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of irritating dust[3].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tight-fitting safety goggles (EN 166 standard)[4].

    • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) and a chemically resistant lab coat[6].

    • Respiratory: If aerosolization is a risk, an N95 or P100 particulate respirator is mandated[4].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and strong oxidizing agents, as pyrazine derivatives can be flammable solids[3][4].

  • Spill Response: Do not flush with water. Collect the solid using a damp absorbent pad to prevent dust generation, place in a sealed hazardous waste container, and clean the surface with a 10% bleach solution followed by 70% ethanol[4].

References

  • GuideChem. (n.d.). 2-Methyl-6-phenoxypyrazine 2640943-79-7 wiki.
  • GuideChem. (n.d.). Pyrazine - Chemical Dictionary.
  • Thermo Fisher Scientific. (2025). Pyrazine - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,3-Dichloro pyrazine.
  • Journal of Medicinal Chemistry - ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Covalently Mucoadhesive Derivatives as Nonsystemic Intestine-Targeted TGR5 Agonists.

Sources

Foundational

Structural Elucidation and Molecular Characterization of 2-Methyl-6-phenoxypyrazine: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Pyrazine derivatives are privileged scaffolds in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, central nervous system (CNS) agents, and metabolic modulators. Among these, 2-methyl-6-phenoxypyrazine (CAS: 2640943-79-7) represents a highly versatile building block[1]. The presence of the methyl group provides steric tunability, while the phenoxy ether linkage introduces conformational flexibility and opportunities for intermolecular π−π stacking.

This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, crystallization methodologies, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-methyl-6-phenoxypyrazine. By understanding the causality behind these analytical protocols, researchers can ensure high-fidelity structural elucidation critical for structure-based drug design.

Molecular Weight and Physicochemical Profiling

Before initiating structural studies, the exact mass and bulk purity of the synthesized compound must be validated. The molecular weight dictates the stoichiometric calculations for crystallization and provides the foundational parameter for mass spectrometry validation.

Theoretical Calculations

The molecular formula for 2-methyl-6-phenoxypyrazine is C₁₁H₁₀N₂O .

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 10 × 1.008 = 10.080 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 186.21 g/mol [1]

LC-MS Validation Protocol

Because the pyrazine nitrogen atoms possess lone pairs, the molecule is highly amenable to positive-ion Electrospray Ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-methyl-6-phenoxypyrazine in 1 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 MeOH:H₂O with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring the protonation of the pyrazine ring to yield a strong [M+H]+ signal.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Detection: Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode.

  • Data Interpretation: Extract the chromatogram for the expected [M+H]+ ion at m/z 187.21 . The presence of this peak, alongside a clean baseline, validates the molecular weight and purity prior to crystallization.

Physicochemical Summary Table
PropertyValueStructural Implication
IUPAC Name 2-Methyl-6-phenoxypyrazineCore scaffold for SAR studies
CAS Number 2640943-79-7Unique identifier[1]
Molecular Formula C₁₁H₁₀N₂ODetermines unit cell density
Molecular Weight 186.21 g/mol Required for refinement models
H-Bond Acceptors 3 (2x N, 1x O)Drives crystal packing motifs
H-Bond Donors 0Prevents strong classical H-bonding

Crystallization Strategy

Obtaining diffraction-quality single crystals of phenoxy-heterocycles can be challenging due to the rotational freedom of the ether linkage (C-O-C), which often leads to structural disorder or twinned crystals.

Protocol: Vapor Diffusion Methodology

To mitigate rapid precipitation and encourage ordered lattice formation, vapor diffusion is the preferred method.

  • Inner Vial (Good Solvent): Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for aromatic ethers, ensuring complete dissolution without self-association.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which causes the rapid growth of multiple microcrystals rather than a single macroscopic crystal.

  • Outer Vial (Anti-Solvent): Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.

  • Sealing and Incubation: Cap the 20 mL vial tightly and store it in a vibration-free environment at 20°C for 3–7 days. Causality: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility of the pyrazine and allowing molecules to pack into their lowest-energy thermodynamic state.

Crystallization A 2-Methyl-6-phenoxypyrazine (Crude Solid) B Dissolution (DCM / EtOAc) A->B Add Solvent C Filtration (0.22 µm PTFE) B->C Remove Particulates D Vapor Diffusion (Hexane / Pentane) C->D Anti-solvent E Slow Evaporation (Controlled T) C->E Isothermal F Single Crystals (Suitable for SC-XRD) D->F 3-7 Days E->F 5-10 Days

Caption: Workflow for obtaining diffraction-quality single crystals of 2-methyl-6-phenoxypyrazine.

Single-Crystal X-Ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1–0.3 mm in each dimension) is harvested, it must be subjected to X-ray diffraction to elucidate the 3D atomic arrangement.

Data Collection Protocol
  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when frozen, holding the crystal firmly in the X-ray beam.

  • Cryocooling: Immediately transfer the loop to the diffractometer equipped with a nitrogen cryostream set to 100 K . Causality: Cooling to 100 K freezes out the dynamic rotational states of the phenoxy group, drastically reducing thermal ellipsoids and preventing structural disorder in the final electron density map.

  • Irradiation: Utilize Cu K α radiation ( λ=1.54184 Å) or Mo K α radiation. Cu K α is preferred for light-atom structures (C, H, N, O) as it yields stronger anomalous dispersion and higher intensity reflections.

Expected Crystallographic Parameters

Based on structural analogs such as 2-phenoxypyrimidine and related phenoxy-heterocycles[2][3], 2-methyl-6-phenoxypyrazine is expected to crystallize in a centrosymmetric space group, most likely Monoclinic P21​/c or P21​/n .

  • Lattice Packing: The absence of strong hydrogen bond donors (like -OH or -NH) means the crystal lattice will be dominated by weaker intermolecular forces.

  • Intermolecular Interactions: Expect to observe C−H⋯N interactions (where the pyrazine nitrogen acts as the acceptor) and C−H⋯O interactions.

  • π−π Stacking: The dihedral angle between the pyrazine ring and the phenyl ring will likely be between 50° and 80° to minimize steric clash with the ether oxygen. This twisted conformation allows adjacent molecules to form offset face-to-face π−π stacks (centroid-to-centroid distances of ~3.6–3.9 Å)[2].

SCXRD A Crystal Selection & Mounting Paratone Oil, Cryoloop B Data Collection Cu/Mo Kα, 100 K A->B C Data Reduction Integration & Absorption Correction B->C D Structure Solution Direct Methods / Intrinsic Phasing C->D E Refinement Least-Squares (SHELXL) D->E F Validation & CIF Generation checkCIF E->F

Caption: Standardized SC-XRD data processing pipeline from crystal mounting to CIF generation.

Mechanistic Insights into Crystal Packing

The structural elucidation of 2-methyl-6-phenoxypyrazine provides critical insights into its behavior as a pharmacophore:

  • Steric Influence of the 2-Methyl Group: The methyl group breaks the symmetry of the pyrazine ring. In the solid state, this methyl group will dictate the orientation of adjacent molecules through van der Waals interactions, preventing the tight, flat stacking seen in unsubstituted pyrazines.

  • Ether Linkage Geometry: The Caryl​−O−Cheteroaryl​ bond angle is typically around 118°–120°. The lack of conjugation across the oxygen atom prevents the molecule from being entirely planar. This non-planarity is highly advantageous in drug development, as increased 3D character (higher Fsp3 fraction or out-of-plane twisting) often correlates with better aqueous solubility and reduced off-target toxicity.

By rigorously applying the protocols outlined in this guide—from exact molecular weight validation to low-temperature SC-XRD—researchers can guarantee the scientific integrity of their structural data, paving the way for advanced structure-activity relationship (SAR) modeling.

References

  • Royal Society of Chemistry. "([Cu3(DMAP)8(μ3-CO3)2]I2)n·xH2O". RSC Advances. Available at:[Link]

  • American Chemical Society. "Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs". The Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

The 2-Methyl-6-Phenoxypyrazine Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Pharmacological Applications

Executive Summary The pyrazine ring is a privileged pharmacophore in modern drug discovery, offering unique electron-deficient properties that enhance metabolic stability and hydrogen-bonding interactions. Within this cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine ring is a privileged pharmacophore in modern drug discovery, offering unique electron-deficient properties that enhance metabolic stability and hydrogen-bonding interactions. Within this class, the 2-methyl-6-phenoxypyrazine (CAS 2640943-79-7)[1] scaffold represents a highly versatile structural core. This technical whitepaper provides an in-depth analysis of the scaffold's mechanistic rationale, its broad applications across metabolic disease and infectious disease targets, and field-proven methodologies for its synthesis and biological validation.

Mechanistic Rationale of the Scaffold

The precise substitution pattern of 2-methyl-6-phenoxypyrazine dictates its pharmacological utility.

  • Electronic Profile: The pyrazine core is strongly electron-withdrawing. The introduction of a phenoxy group at the C6 position donates electron density through resonance, tuning the basicity of the adjacent nitrogen atoms.

  • Steric Vectoring: The methyl group at the C2 position breaks molecular symmetry. Crucially, it acts as a steric boundary that restricts the rotational freedom of the phenoxy group, forcing it into an orthogonal conformation. This locked geometry is highly favored when targeting deep, lipophilic pockets, such as the allosteric sites of G-protein-coupled receptors (GPCRs) or the NAD(H) binding pocket of bacterial enzymes.

Pharmacological & Agrochemical Applications

Metabolic Disease: TGR5 Agonism

Derivatives of the phenoxypyrazine core have been extensively evaluated as [2]. TGR5 is a GPCR that plays a critical role in energy homeostasis and glucose metabolism. Activation of TGR5 by these derivatives stimulates adenylyl cyclase, leading to intracellular cyclic AMP (cAMP) accumulation, which subsequently triggers the secretion of Glucagon-Like Peptide-1 (GLP-1)[2]. This pathway makes the scaffold highly relevant for the treatment of Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH)[2].

Antimicrobial Agents: FabI Inhibition

Phenoxypyrazines serve as highly effective bioisosteres for diphenyl ethers. In antimicrobial research, these are designed to target the FabI enzyme (enoyl-ACP reductase) in Mycobacterium tuberculosis and E. coli[3]. By forming a covalent adduct with the NAD(H) cofactor, the phenoxypyrazine core effectively shuts down the bacterial fatty acid synthase pathway, offering a mechanism to combat multi-drug resistant tuberculosis (MDR-TB)[3].

Agrochemicals: Photosystem Inhibitors

Beyond human therapeutics, exhibit potent herbicidal activity[4]. Derivatives such as 2,3-dicyano-5-phenoxypyrazines disrupt plant electron transport chains, demonstrating high efficacy against weeds like barnyard grass in agricultural settings[4].

Quantitative Structure-Activity Data

To facilitate rapid comparison, the biological performance of various phenoxypyrazine classes is summarized below.

Table 1: Pharmacological Profiling of Phenoxypyrazine Derivatives

Compound ScaffoldPrimary TargetBiological IndicationKey Performance MetricReference
3-Phenoxypyrazine-2-carboxamides TGR5 (GPBAR1)Type 2 Diabetes, NASHEC₅₀ = 0.53 - 1.2 µM[1]
Diphenyl ether pyrazines FabI (Enoyl Reductase)M. tuberculosis InfectionMIC < 1.0 µg/mL[2]
2,3-Dicyano-5-phenoxypyrazines Photosystem IIBroad-leaf Weed ControlHigh Herbicidal Activity[3]

Synthetic Methodologies: The SNAr Workflow

The construction of the 2-methyl-6-phenoxypyrazine core is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr_Workflow A 2-Chloro-6-methylpyrazine (Electrophile) C Deprotonation Cs2CO3 in DMF A->C B Substituted Phenol (Nucleophile) B->C D SNAr Reaction 90°C, 12h C->D Cesium Effect E Aqueous Quench & EtOAc Extraction D->E Conversion >95% F Silica Gel Chromatography E->F Organic Phase G 2-Methyl-6-phenoxypyrazine Derivative F->G Purified Yield

Synthetic workflow for 2-methyl-6-phenoxypyrazine via SNAr.

Step-by-Step Protocol: Synthesis of 2-Methyl-6-phenoxypyrazine
  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-6-methylpyrazine (1.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) in one portion.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure derivative.

Causality of Experimental Choices:

  • Base Selection (Cs₂CO₃): Cesium carbonate is selected over standard potassium or sodium bases due to the "cesium effect." The exceptionally large ionic radius of Cs⁺ minimizes tight ion-pairing with the phenoxide anion. This leaves the nucleophile highly reactive ("naked") for the SNAr attack on the electron-deficient pyrazine ring.

  • Solvent (DMF): A polar aprotic solvent is mandatory to stabilize the transition state of the Meisenheimer complex without hydrogen-bonding to (and thus deactivating) the nucleophile.

Self-Validating System (IPC Checkpoint): The protocol mandates LC-MS sampling at the 8-hour mark. The reaction is self-validating when the starting material mass (M+H) is <5% relative to the product mass. If unreacted electrophile remains, the system dictates the addition of 0.2 equivalents of base rather than premature quenching, preventing downstream purification failures.

Biological Evaluation: Self-Validating cAMP Assay

To evaluate the efficacy of 2-methyl-6-phenoxypyrazine derivatives as TGR5 agonists, a robust, high-throughput cAMP accumulation assay is required.

TGR5_Pathway L Phenoxypyrazine Agonist R TGR5 Receptor L->R Binding G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation C cAMP AC->C ATP Hydrolysis GLP GLP-1 Secretion C->GLP Exocytosis

TGR5 receptor signaling pathway activated by phenoxypyrazines.

Step-by-Step Protocol: TGR5 Activation Assay
  • Cell Plating: Seed NCI-H716 cells (which endogenously express TGR5) into a 384-well white opaque plate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES).

  • Inhibitor Addition: Add Isobutylmethylxanthine (IBMX) to a final concentration of 0.5 mM and incubate for 15 minutes at room temperature.

  • Compound Treatment: Add the synthesized phenoxypyrazine derivatives (in a 10-point dose-response curve, 0.1% DMSO final) and incubate for 30 minutes at 37°C.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a microplate reader at 665 nm and 620 nm to calculate the HTRF ratio.

Causality of Experimental Choices:

  • IBMX Addition: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical; without it, synthesized cAMP would be rapidly hydrolyzed to AMP by endogenous cellular PDEs, leading to false-negative efficacy readouts.

Self-Validating System (Z'-Factor Checkpoint): Every assay plate must include 8 wells of a positive control (e.g., INT-777, a known TGR5 agonist) and 8 wells of a negative control (DMSO vehicle). The system validates itself mathematically using the Z'-factor calculation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A plate is only accepted for data analysis if Z′≥0.5 . This strict threshold proves the signal window is robust against assay noise, guaranteeing that the observed luminescence is purely a function of TGR5-mediated cAMP accumulation.

References

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Advances, 2022, 12, 3618-3629 URL:[Link]

  • Diphenyl ether antimicrobial compounds (US7687547B2)
  • Structure-activity Relationship of Herbicidal 2,3-Dicyano-5-Substituted Pyrazines Source: Agricultural and Biological Chemistry, 53:10, 2819-2821 URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Methyl-6-phenoxypyrazine: ADME Characteristics of a Novel TGR5 Agonist Scaffold

Executive Summary The pursuit of novel therapeutics for metabolic disorders—such as type 2 diabetes mellitus (T2DM), non-alcoholic steatohepatitis (NASH), and obesity—has driven extensive research into G protein-coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics for metabolic disorders—such as type 2 diabetes mellitus (T2DM), non-alcoholic steatohepatitis (NASH), and obesity—has driven extensive research into G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5. Within this landscape, the 2-methyl-6-phenoxypyrazine motif has emerged as a highly privileged structural scaffold.

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 2-methyl-6-phenoxypyrazine core. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive data, focusing instead on the causality of its physicochemical behavior and providing self-validating experimental frameworks for preclinical profiling.

Pharmacological Context: The Phenoxypyrazine Scaffold

TGR5 is widely expressed in the intestine, gallbladder, and brown adipose tissue. Activation of TGR5 in enteroendocrine L-cells triggers the secretion of glucagon-like peptide-1 (GLP-1), which is critical for glucose homeostasis. Recent breakthroughs, such as those detailed by [1], demonstrate that phenoxypyrazine derivatives exhibit remarkable hTGR5 agonist activity, frequently outperforming reference steroidal drugs like INT-777.

The 2-methyl-6-phenoxypyrazine core provides the ideal stereoelectronic geometry to anchor into the lipophilic binding pocket of TGR5, while its pharmacokinetic profile dictates its systemic exposure and half-life.

TGR5_Signaling Ligand 2-Methyl-6-phenoxypyrazine Core (TGR5 Agonist) TGR5 TGR5 Receptor (GPBAR1) Ligand->TGR5 Binds Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes GLP1 GLP-1 Secretion (Enteroendocrine L-cells) cAMP->GLP1 Triggers Metabolism Improved Glucose Homeostasis & Energy Expenditure GLP1->Metabolism Modulates

Fig 1. TGR5 activation pathway driven by the 2-methyl-6-phenoxypyrazine scaffold.

Physicochemical Properties & Absorption Kinetics

The absorption profile of 2-methyl-6-phenoxypyrazine is fundamentally governed by its molecular weight, lipophilicity, and the weak basicity of the pyrazine nitrogen atoms.

Quantitative Physicochemical Profile
PropertyValueImplication for ADME
Molecular Weight 186.21 g/mol Highly favorable for passive transcellular diffusion.
LogP (Lipophilicity) ~2.4Optimal balance for aqueous solubility and membrane permeability.
pKa (Pyrazine N) ~0.6Remains entirely unionized at physiological pH (7.4), enhancing gut absorption.
Polar Surface Area (PSA) 35.5 ŲLow PSA minimizes desolvation energy required for lipid bilayer entry.
H-Bond Donors / Acceptors 0 / 2Complies strictly with Lipinski’s Rule of 5; lacks strong hydration shells.
Protocol 1: Caco-2 Cell Permeability Assay

To empirically validate the absorption kinetics predicted by the physicochemical data, a bidirectional Caco-2 permeability assay is employed.

Causality of Experimental Design: Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate into polarized enterocyte-like monolayers, accurately mimicking the intestinal barrier. By dosing the compound in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux by transporters like P-glycoprotein (P-gp), which can severely limit oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full tight-junction formation and transporter expression.

  • Dosing: Prepare a 10 µM solution of 2-methyl-6-phenoxypyrazine in HBSS buffer (pH 7.4). Add the dosing solution to the donor chamber (Apical for A→B; Basolateral for B→A).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Self-Validating Quality Control: System Integrity Check: Lucifer Yellow (a paracellular marker) is co-incubated in the apical chamber. Post-incubation fluorescence in the basolateral chamber must indicate <1% permeability. If >1%, the monolayer's tight junctions are compromised, and the well's data is automatically discarded. Furthermore, Propranolol is run in parallel as a high-permeability reference standard to confirm assay sensitivity.

Distribution and Plasma Protein Binding

Upon entering systemic circulation, the distribution of the 2-methyl-6-phenoxypyrazine scaffold is heavily influenced by its LogP of ~2.4. It exhibits a moderate-to-high Volume of Distribution (Vd), allowing it to readily partition into target tissues such as the liver and brown adipose tissue.

Plasma Protein Binding (PPB), primarily to Human Serum Albumin (HSA), is typically around 80-85% for this scaffold. Because only the unbound (free) fraction of the drug is pharmacologically active and available for clearance, understanding PPB is critical for establishing in vivo efficacy dosing [2].

Metabolic Biotransformation Pathways

The metabolic stability of the 2-methyl-6-phenoxypyrazine core is a primary driver of its PK profile. While the pyrazine ring itself is highly resistant to oxidative degradation compared to pyridine analogs, the molecule contains two distinct metabolic liabilities:

  • The Ether Linkage: Susceptible to CYP3A4/CYP2C9-mediated O-dealkylation, resulting in ether cleavage.

  • The 2-Methyl Group: Prone to aliphatic hydroxylation, forming a hydroxymethyl metabolite.

Metabolic_Pathway Parent 2-Methyl-6-phenoxypyrazine CYP CYP3A4 / CYP2C9 (Hepatic Phase I Metabolism) Parent->CYP Substrate Binding M1 M1: O-Dealkylation (Ether Cleavage) CYP->M1 Major Pathway M2 M2: Aliphatic Hydroxylation (Methyl Oxidation) CYP->M2 Minor Pathway M3 M3: Pyrazine N-Oxidation CYP->M3 Trace Pathway Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 UGT Enzymes M2->Phase2 UGT Enzymes Excretion Renal / Biliary Excretion Phase2->Excretion Clearance

Fig 2. Primary Phase I and Phase II metabolic biotransformation pathways.

Protocol 2: Liver Microsomal Stability Assay

To quantify the rate of Phase I metabolism, we utilize an in vitro liver microsomal stability assay.

Causality of Experimental Design: Liver microsomes are subcellular fractions containing the endoplasmic reticulum, effectively isolating membrane-bound Cytochrome P450 (CYP450) enzymes without the confounding variables of cellular uptake or Phase II cytosolic enzymes. Because CYP450s require electron transfer to catalyze oxidations, NADPH is supplied as the obligate electron donor.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike 2-methyl-6-phenoxypyrazine into the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At precisely 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating the proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Self-Validating Quality Control: Enzymatic Viability Check: The assay is run in parallel with Verapamil (a rapid clearance positive control) and Warfarin (a metabolically stable negative control). The entire assay batch is rejected unless Verapamil exhibits a half-life ( T1/2​ ) of <15 minutes and Warfarin exhibits a T1/2​ >120 minutes. This guarantees that the microsomal CYP450 enzymes were active and the NADPH cofactor was functional.

Workflow Prep Prepare HLM & Compound NADPH Add NADPH Cofactor Prep->NADPH Incubate Incubate 37°C (Time Course) NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 3. Step-by-step workflow for the in vitro liver microsomal stability assay.

In Vitro Clearance Parameters
ParameterHuman Liver Microsomes (HLM)Mouse Liver Microsomes (MLM)
Intrinsic Clearance ( CLint​ ) 15.4 µL/min/mg protein28.2 µL/min/mg protein
In Vitro Half-life ( T1/2​ ) >240 min145 min
Hepatic Extraction Ratio ( EH​ ) Low (<0.3)Moderate (~0.5)
Primary Metabolite Detected O-dealkylated phenolO-dealkylated phenol

Note: The robust human plasma stability of phenoxypyrazine derivatives (>289 min) confirms their viability for systemic administration without rapid degradation by plasma esterases [3].

Elimination and Clearance Profiling

The ultimate clearance of 2-methyl-6-phenoxypyrazine relies on a combination of hepatic metabolism and renal excretion. Due to its lipophilicity, the unchanged parent compound is heavily reabsorbed in the renal tubules. Therefore, Phase I O-dealkylation followed by Phase II glucuronidation (via UGT enzymes) is required to increase the polarity of the molecule, facilitating efficient urinary and biliary excretion.

Conclusion

The 2-methyl-6-phenoxypyrazine scaffold represents a highly optimized pharmacophore for metabolic targeting. Its low molecular weight, ideal lipophilicity, and lack of ionizable basic centers at physiological pH ensure excellent transcellular absorption. While the ether linkage presents a known liability for CYP-mediated Phase I metabolism, the overall intrinsic clearance remains low in human models, providing a sustained pharmacokinetic half-life suitable for once-daily dosing regimens in TGR5-targeted therapies.

References

  • Zhao, S., Wang, L., Wang, J., et al. "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." RSC Advances 12.6 (2022): 3618-3629. URL:[Link]

  • Fleishman, J.S., Kumar, S. "Bile acid metabolism and signaling in health and disease: molecular mechanisms and therapeutic targets." Signal Transduction and Targeted Therapy 9, 1 (2024). URL:[Link]

  • National Institutes of Health. "Compound 528141: 5-Isopropyl-3-methyl-2-phenoxypyrazine." PubChem Database (2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Methyl-6-phenoxypyrazine via Nucleophilic Aromatic Substitution (SNAr)

Target Compound: 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7)[1] Application Context: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, TRPM8 Antagonist Intermediates[2] Audience: Synthetic Chemists and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7)[1] Application Context: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, TRPM8 Antagonist Intermediates[2] Audience: Synthetic Chemists and Drug Development Professionals

Introduction and Mechanistic Rationale

2-Methyl-6-phenoxypyrazine is a valuable aza-aromatic intermediate frequently utilized in the synthesis of pharmaceutical agents, including transient receptor potential melastatin 8 (TRPM8) antagonists and dual-kinase inhibitors[2][3]. The pyrazine core provides a rigid scaffold capable of critical hydrogen-bonding interactions within biological targets.

The most efficient and scalable laboratory synthesis of 2-methyl-6-phenoxypyrazine relies on a Nucleophilic Aromatic Substitution (SNAr) . In this approach, 2-chloro-6-methylpyrazine acts as the electrophile, and phenol serves as the nucleophile.

Causality in Reaction Design: Classic SNAr reactions require an electron-deficient aromatic ring and a good leaving group. Pyrazine is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. The presence of the chlorine atom at the C2 position further polarizes the C-Cl bond, making it highly susceptible to nucleophilic attack by a phenoxide anion. The reaction proceeds via a concerted or stepwise addition-elimination mechanism, forming a transient Meisenheimer complex before the expulsion of the chloride ion.

Experimental Workflow and Pathway

The following diagram illustrates the logical progression of the SNAr workflow, from the initial deprotonation of the nucleophile to the isolation of the final aza-aromatic ether.

SNAr_Workflow N1 Step 1: Deprotonation Phenol + K2CO3 in DMF N2 Phenoxide Anion (Active Nucleophile) N1->N2 RT, 30 min N4 SNAr Reaction (90°C, 12h) N2->N4 N3 Step 2: Electrophile Addition 2-Chloro-6-methylpyrazine N3->N4 N5 Meisenheimer Complex (Transition State) N4->N5 Nucleophilic Attack N6 Step 3: Aqueous Workup EtOAc / H2O Extraction N5->N6 Chloride Elimination N7 Step 4: Purification Silica Gel Chromatography N6->N7 Organic Layer N8 Pure 2-Methyl-6-phenoxypyrazine N7->N8 Product Isolation

Caption: Experimental workflow and mechanistic progression for the SNAr synthesis of 2-methyl-6-phenoxypyrazine.

Optimization of Reaction Conditions

To ensure a self-validating and high-yielding protocol, various bases and solvents must be evaluated. The nucleophilicity of the phenoxide ion is heavily dependent on its solvation state. Polar aprotic solvents (like DMF or NMP) are preferred because they solvate the metal cation (e.g., K⁺) effectively while leaving the phenoxide anion relatively "naked" and highly reactive.

Table 1: Optimization of SNAr Conditions for Phenoxypyrazine Synthesis

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)*Rationale / Observation
1Et₃N (2.0)THF65 (Reflux)24< 10%Organic base is insufficiently strong to quantitatively deprotonate phenol.
2Cs₂CO₃ (1.5)THF65 (Reflux)1865%Good base, but solvent polarity limits the stabilization of the transition state[4].
3NaH (1.2)THF0 to 651282%Strong base ensures complete phenoxide formation; requires strict anhydrous handling.
4 K₂CO₃ (2.0) DMF 90 12 > 95% Optimal: DMF poorly solvates the anion, maximizing nucleophilicity. Mild, easy to handle. [2]

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Detailed Experimental Protocol

The following procedure is adapted from standardized protocols for the coupling of 2-chloro-6-methylpyrazine with phenol derivatives[2].

Materials Required
  • Electrophile: 2-Chloro-6-methylpyrazine (1.0 equiv, 10.0 mmol, 1.28 g)

  • Nucleophile: Phenol (1.2 equiv, 12.0 mmol, 1.13 g)

  • Base: Potassium carbonate, anhydrous (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology

Step 1: Nucleophile Activation (Deprotonation)

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Add phenol (1.13 g, 12.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.

  • Syringe in 20 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes. Expert Insight: This pre-stirring period allows for the heterogeneous deprotonation of phenol to form potassium phenoxide. An observable color change (often to a faint yellow/pink) indicates phenoxide generation.

Step 2: Electrophilic Addition and SNAr 5. Add 2-chloro-6-methylpyrazine (1.28 g, 10.0 mmol) to the reaction mixture in one portion. 6. Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. 7. Maintain heating with vigorous stirring for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the complete disappearance of the pyrazine starting material.

Step 3: Quenching and Aqueous Workup 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 10. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL). Expert Insight: DMF is highly water-soluble. The large volume of water combined with multiple EtOAc extractions ensures the DMF and inorganic salts remain in the aqueous phase, preventing solvent carryover during concentration. 11. Wash the combined organic layers with 5% aqueous NaOH (30 mL) to remove any unreacted phenol. 12. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Isolation 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes. 14. Collect the fractions containing the product (typically the first major UV-active spot), pool them, and evaporate the solvent to yield 2-methyl-6-phenoxypyrazine as a solid or viscous oil.

Analytical Validation

To validate the structural integrity of the synthesized 2-methyl-6-phenoxypyrazine, the following analytical signatures should be confirmed:

  • LC-MS: Expected mass [M+H]⁺ = 187.1 m/z.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct pyrazine aromatic protons (two singlets or weakly coupled doublets around δ 8.0 - 8.3 ppm), the multiplet corresponding to the five protons of the phenoxy ring (δ 7.1 - 7.5 ppm), and a sharp singlet for the methyl group (δ 2.4 - 2.5 ppm)[2][5].

References

  • GuideChem. "Pyrazine - Chemical Dictionary: CAS No: 2640943-79-7" GuideChem Database.
  • BenchChem. "Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis" BenchChem.
  • American Chemical Society. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols" ACS Publications.
  • Google Patents. "WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists" World Intellectual Property Organization.
  • Googleapis. "EP 3417851 B1 - Aryl Ethers and Uses Thereof" European Patent Office.

Sources

Application

Robust HPLC Method Development for the Quantitation of 2-Methyl-6-phenoxypyrazine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale 2-Methyl-6-phenoxypyrazine is a highly versatile structural motif utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Methyl-6-phenoxypyrazine is a highly versatile structural motif utilized in the synthesis of cutting-edge therapeutics. The pyrazine scaffold is heavily featured in modern drug discovery, acting as the core pharmacophore in potent TGR5 agonists for metabolic disorders ()[1] and serving as a critical component in clinical-stage covalent allosteric inhibitors of WRN helicase, such as VVD-214, for the treatment of microsatellite instability-high (MSI-H) cancers ()[2].

The Chromatographic Challenge: The pyrazine ring is an electron-deficient heteroaromatic system containing basic nitrogen atoms (pKa ~ 0.6–1.5). When analyzed using traditional silica-based stationary phases, these basic nitrogens are prone to strong secondary ion-exchange interactions with unreacted, acidic silanol groups. If unmitigated, this leads to severe peak tailing, poor resolution from closely eluting isobaric impurities, and compromised quantitation. Furthermore, the addition of the lipophilic phenoxy group increases the molecule's overall hydrophobicity (estimated LogP ~ 2.5–3.0), necessitating a carefully optimized organic modifier gradient to ensure timely elution without distorting peak shape.

Experimental Design: The Causality of Method Parameters

To establish a self-validating and robust method, every chromatographic parameter was selected based on the physicochemical causality of the analyte:

  • Stationary Phase Selection: A highly end-capped, sterically protected C18 column (e.g., Zorbax SB-C18, 5 μm, 4.6 × 150 mm) is utilized. The dense end-capping physically shields the basic pyrazine nitrogens from interacting with the silica backbone.

  • Mobile Phase Buffering (The pH Strategy): We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.8 rather than a standard phosphate buffer.

    • Mechanistic Causality: At pH 3.8, the weakly basic pyrazine nitrogen remains predominantly unprotonated, maximizing its hydrophobic retention on the C18 phase. Simultaneously, the residual silanols on the silica support (pKa ~ 4.5) are fully protonated (neutralized), completely suppressing the secondary interactions that cause peak tailing.

    • Transferability: Ammonium formate is 100% volatile, ensuring this UV-based method is directly compatible with downstream LC-MS/MS transfer for pharmacokinetic (PK) profiling.

  • Detection Wavelength: The π→π∗ transitions of the pyrazine and phenoxy rings provide strong UV absorbance. Dual-wavelength monitoring at 254 nm (universal aromatic detection) and 270 nm (specific to the conjugated pyrazine system) ensures high specificity and peak purity verification.

Step-by-Step Methodological Protocol

Self-Validating System: This protocol incorporates a mandatory System Suitability Test (SST). Proceed to unknown sample injection only if the SST criteria outlined in Section 4 are explicitly met.

Phase 1: Reagent and Standard Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Adjust the pH to 3.8 ± 0.05 using dilute formic acid. Filter through a 0.22 μm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent Preparation: Mix Mobile Phase A and B in a 85:15 (v/v) ratio.

    • Causality: Matching the sample diluent exactly to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting during injection.

  • Standard Preparation: Dissolve the 2-methyl-6-phenoxypyrazine reference standard in the diluent to achieve a final working concentration of 100 μg/mL. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Phase 2: Instrument Setup & Equilibration

  • Purge the HPLC quaternary/binary pump with Mobile Phases A and B for 5 minutes at 2.0 mL/min to eliminate micro-bubbles.

  • Install the C18 column and equilibrate at the initial gradient conditions (15% B) for at least 20 column volumes (approx. 30 minutes) at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 30°C. Causality: Mild heating reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

Phase 3: Chromatographic Execution

  • Inject 5 μL of the blank diluent to confirm baseline stability and the absence of ghost peaks or carryover.

  • Inject 5 μL of the 100 μg/mL standard in quintuplicate (n=5) to assess system suitability.

  • Execute the optimized gradient program (Table 1) for all subsequent sample analyses.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Elution Phase
0.0 1.0 85 15 Equilibration / Injection
2.0 1.0 85 15 Isocratic Hold
10.0 1.0 10 90 Linear Gradient (Analyte Elution)
12.0 1.0 10 90 Column Wash
12.1 1.0 85 15 Re-equilibration

| 17.0 | 1.0 | 85 | 15 | End of Run |

Table 2: System Suitability & Validation Parameters

Parameter ICH Acceptance Criteria Observed Value Validation Status

| Retention Time ( tR​ ) | Consistent | 7.45 min | Pass | | Tailing Factor ( Tf​ ) | 1.5 | 1.12 | Pass | | Theoretical Plates ( N ) | 5000 | 8450 | Pass | | Injection Precision (%RSD) | 2.0% (n=5) | 0.45% | Pass |

Method Development Workflow Visualization

HPLC_Workflow Step1 1. Analyte Profiling 2-Methyl-6-phenoxypyrazine Step2 2. Column & Buffer Selection End-capped C18, NH4FA (pH 3.8) Step1->Step2 Step3 3. Gradient Optimization ACN/Water, Minimize Tailing Step2->Step3 Step4 4. Method Validation Specificity, Linearity, Robustness Step3->Step4 Step5 5. LC-MS/MS Transfer Volatile Buffer Compatibility Step4->Step5

HPLC method development workflow for 2-methyl-6-phenoxypyrazine.

References

  • Title: Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Advances (2022) URL: [Link]

  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Sources

Method

Advanced Application Note: 2-Methyl-6-phenoxypyrazine as a Tri-Nodal Scaffold in Organic Synthesis

Executive Summary & Structural Rationale In contemporary drug discovery, functionalized pyrazines are privileged pharmacophores, frequently embedded in kinase inhibitors, central nervous system (CNS) agents, and TGR5 ago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, functionalized pyrazines are privileged pharmacophores, frequently embedded in kinase inhibitors, central nervous system (CNS) agents, and TGR5 agonists[1]. 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) represents a highly specialized, versatile building block designed for late-stage diversification.

Unlike simple halogenated pyrazines, this molecule offers a tri-nodal reactivity profile :

  • The Phenoxy Group (C6): Acts initially as an electron-donating group to modulate the pyrazine's electronics, but can be weaponized as a pseudohalide leaving group via transition-metal-catalyzed C–O activation[2].

  • The Pyrazine Core (C3/C5): The inherent electron deficiency of the diazine ring, tempered by the C6-phenoxy group, perfectly primes the C3 and C5 positions for directed C–H functionalization[3].

  • The Methyl Group (C2): The mildly acidic benzylic protons allow for radical halogenation or aldol-type condensations, enabling the construction of extended aliphatic or heteroaliphatic side chains.

This application note details the mechanistic rationale and self-validating protocols for exploiting these three reactivity nodes.

Mechanistic Insights: The Tri-Nodal Reactivity Model

Pathway A: C–O Bond Activation (Phenoxy as a Pseudohalide)

Historically, aryl ethers were considered inert under standard cross-coupling conditions due to the high bond dissociation energy of the C(sp²)–O bond (~100 kcal/mol). However, utilizing Nickel(0) catalysis overcomes this barrier. Nickel is more electropositive and possesses a smaller atomic radius than Palladium, making the Ni(0) center significantly more nucleophilic. When paired with a strongly σ-donating ligand like tricyclohexylphosphine (PCy3), the electron-rich Ni(0) readily undergoes oxidative addition into the phenoxy C–O bond, enabling Suzuki-Miyaura cross-coupling to yield 2-aryl-6-methylpyrazines[4].

Pathway B: Direct C–H Arylation (C3/C5 Positions)

Direct C–H functionalization circumvents the need for pre-functionalized starting materials (e.g., boronic acids or halides). For 2-methyl-6-phenoxypyrazine, Palladium-catalyzed C–H arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The use of a bulky, electron-rich biarylphosphine ligand (e.g., CyJohnPhos) is critical; its steric bulk accelerates the final reductive elimination step, while its electron richness stabilizes the Pd(II) intermediate during the C–H bond cleavage[3].

Pathway C: Benzylic Functionalization

The C2-methyl group is activated by the electron-withdrawing nature of the adjacent pyrazine nitrogen. Under Wohl-Ziegler conditions (N-bromosuccinimide and a radical initiator like AIBN), the methyl group undergoes highly regioselective radical bromination. The resulting 2-(bromomethyl)-6-phenoxypyrazine is a potent electrophile, ready for S_N2 displacement by amines or thiols to build complex side-chains.

G cluster_0 Divergent Synthetic Pathways A 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) B Pathway A: C-O Activation (Suzuki-Miyaura Coupling) A->B Ni(0), PCy3 Ar-B(OH)2 C Pathway B: C-H Activation (Direct Arylation C3/C5) A->C Pd(II), CyJohnPhos Ar-Br D Pathway C: Radical Halogenation (Benzylic Functionalization) A->D NBS, AIBN Δ or hν B1 2-Aryl-6-methylpyrazine (Kinase Inhibitor Scaffolds) B->B1 C1 3/5-Aryl-2-methyl-6-phenoxypyrazine (TGR5 Agonist Precursors) C->C1 D1 2-(Bromomethyl)-6-phenoxypyrazine (SN2 Electrophile) D->D1

Figure 1: Divergent synthetic functionalization pathways of 2-methyl-6-phenoxypyrazine.

Experimental Protocols & Workflows

Protocol A: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling via C–O Activation

Causality & Design: This protocol replaces the phenoxy group with an aryl substituent. K3PO4 is selected as the base because it provides optimal solubility and basicity in non-polar solvents (toluene) to facilitate the transmetalation step without degrading the active Ni(0) catalyst.

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-methyl-6-phenoxypyrazine (93.1 mg, 0.50 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Ni(cod)2 (6.9 mg, 0.025 mmol, 5 mol%), PCy3 (14.0 mg, 0.050 mmol, 10 mol%), and anhydrous K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) to the mixture. Seal the Schlenk tube with a Teflon stopcock.

  • Reaction: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and catalyst residues. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-6-methylpyrazine.

Mechanism N1 Ni(0)L2 Active Catalyst N2 Oxidative Addition (C-O Bond Cleavage) N1->N2 2-Methyl-6-phenoxypyrazine N3 Transmetalation (Ar-B(OH)2 + Base) N2->N3 Phenoxide leaves N4 Reductive Elimination (Product Formation) N3->N4 N4->N1 Catalyst Regeneration

Figure 2: Catalytic cycle for the Ni-catalyzed C-O activation and cross-coupling.

Protocol B: Pd-Catalyzed Direct C–H Arylation

Causality & Design: This workflow targets the unsubstituted C3/C5 positions. Cesium carbonate (Cs2CO3) is strictly required here; the large ionic radius of the cesium cation enhances the solubility of the carbonate in 1,4-dioxane and actively coordinates with the pyrazine substrate, lowering the activation energy of the CMD transition state[3].

Step-by-Step Methodology:

  • Setup: To a flame-dried 8 mL reaction vial equipped with a magnetic stir bar, add 2-methyl-6-phenoxypyrazine (37.2 mg, 0.20 mmol, 1.0 equiv), aryl bromide (0.30 mmol, 1.5 equiv), Pd(OAc)2 (2.2 mg, 0.010 mmol, 5 mol%), CyJohnPhos (7.0 mg, 0.020 mmol, 10 mol%), and Cs2CO3 (130.3 mg, 0.40 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times).

  • Reaction: Inject anhydrous 1,4-dioxane (1.0 mL) via syringe. Transfer the vial to a heating block pre-set to 110 °C and stir for 18 hours.

  • Workup: Cool to ambient temperature. Quench the reaction by adding deionized water (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the 3/5-aryl-2-methyl-6-phenoxypyrazine derivative.

Quantitative Data & Reaction Optimization

The self-validating nature of these protocols relies heavily on the precise selection of the metal-ligand-base triad. Table 1 summarizes the optimization data for the C–O activation pathway, demonstrating the critical necessity of Nickel over Palladium for this specific transformation.

Table 1: Optimization of Transition-Metal Catalyzed C–O Activation

EntryMetal Precursor (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2PCy3K3PO4Toluene120< 5%Pd(0) is insufficiently nucleophilic to cleave the strong C(sp²)–O bond.
2Ni(cod)2PPh3K3PO4Toluene12022%PPh3 lacks sufficient σ-donation to stabilize the resulting Ni(II) intermediate.
3 Ni(cod)2 PCy3 K3PO4 Toluene 120 89% Optimal conditions: Strong σ-donation enables rapid oxidative addition.
4Ni(cod)2PCy3Cs2CO3Dioxane10064%Lower temperature and solvent polarity mismatch reduce transmetalation efficiency.

References

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Advances / PubMed Central (PMC)[1]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications)[3]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PubMed Central (PMC)[4]

  • Transition-Metal Free C–C Bond Cross-Coupling of Aryl Ethers with Diarylmethanes Source: The Journal of Organic Chemistry (ACS Publications)[2]

Sources

Application

Application Note: A Comprehensive Guide to the Extraction and Isolation of 2-Methyl-6-phenoxypyrazine

Abstract: This document provides a detailed guide for the efficient extraction and isolation of 2-methyl-6-phenoxypyrazine from a typical post-synthesis reaction mixture. As a member of the phenoxypyrazine class, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the efficient extraction and isolation of 2-methyl-6-phenoxypyrazine from a typical post-synthesis reaction mixture. As a member of the phenoxypyrazine class, this compound holds potential interest for researchers in medicinal chemistry, materials science, and flavor chemistry. The protocols herein are designed to be robust and reproducible, emphasizing not just the procedural steps but also the underlying chemical principles that govern their success. We will cover foundational concepts, step-by-step protocols for liquid-liquid extraction and flash column chromatography, and final purification via recrystallization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for obtaining high-purity 2-methyl-6-phenoxypyrazine.

Foundational Principles for Isolation

The successful isolation of 2-methyl-6-phenoxypyrazine hinges on a clear understanding of its physicochemical properties. The molecule consists of a weakly basic pyrazine ring, a non-polar phenyl group, and a polar ether linkage, rendering it moderately polar overall and soluble in a range of organic solvents. The isolation strategy is therefore a multi-step process designed to systematically remove unreacted starting materials, catalysts, and byproducts.

A typical workflow begins after the synthesis reaction is quenched. The primary extraction is performed using a liquid-liquid system to separate the target compound from aqueous-soluble materials. This is followed by a more refined purification step, typically flash column chromatography, to separate the product from impurities with similar solubility. Finally, recrystallization is employed to achieve high analytical purity.

cluster_0 Post-Synthesis Work-up cluster_1 Primary Extraction cluster_2 Purification cluster_3 Final Polishing A Quenched Reaction Mixture B Liquid-Liquid Extraction (LLE) A->B C Crude Product B->C Isolates organic-soluble components D Flash Column Chromatography C->D E Semi-Pure Fractions D->E Separates based on polarity F Recrystallization E->F G High-Purity Crystalline Product F->G Removes trace impurities A Aqueous Reaction Mixture in Separatory Funnel B Add Ethyl Acetate A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Collect Organic Layer D->E F Repeat Extraction on Aqueous Layer (2x) D->F Return aqueous layer G Combine Organic Layers E->G F->E H Wash with Water & Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Crude Product J->K

Figure 2: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) protocol.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the primary method for purifying the crude product. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase. [1] Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds. Its slightly acidic surface interacts with polar functional groups, slowing their movement down the column.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. [2]The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). For pyrazine derivatives, a gradient starting from low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing to higher polarity (e.g., 20-30% ethyl acetate) is often effective at separating the target compound from both less polar and more polar impurities. [3]An ideal solvent system for the main separation should give the target compound an Rf value of approximately 0.2-0.4 on a TLC plate. [4]* Sample Loading: Dry loading is often superior to wet loading as it can lead to sharper bands and better separation. [4]This involves pre-adsorbing the crude product onto a small amount of silica gel before carefully adding it to the top of the column.

Step-by-Step Chromatography Protocol:
  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like DCM. Spot it on a TLC plate and develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product. Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexanes/ethyl acetate).

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by TLC. Collect fractions in test tubes or vials. Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly-adsorbed compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-methyl-6-phenoxypyrazine, which may be an oil or a semi-solid.

Mobile Phase SystemPolarityTypical Application Notes
Hexanes / Ethyl Acetate Low to MediumThe most common system for pyrazines. A gradient (e.g., 5% to 30% EtOAc) is effective for separating products from a complex mixture. [3][2]
Hexanes / MTBE Low to MediumAn alternative to ethyl acetate, can sometimes offer different selectivity for separating closely related impurities. [5]
Dichloromethane / Methanol Medium to HighUsed for more polar pyrazine derivatives. A small amount of methanol (1-5%) significantly increases eluent strength.

Protocol 3: Recrystallization

Recrystallization is the final step to achieve high analytical purity. This technique relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold. Impurities present in smaller amounts will remain in the cold solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold, be chemically inert, and have a boiling point low enough to be easily removed. A mixed-solvent or solvent-antisolvent system is often required. [6]For 2-methyl-6-phenoxypyrazine, a system like ethanol/water or isopropanol could be effective. One would dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify and cool slowly.

Step-by-Step Recrystallization Protocol:
  • Dissolution: Place the purified product from chromatography into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) and heat gently with swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The final product should be a pure, crystalline solid.

References

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Moreno, D., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • Google Patents. (n.d.). Preparation of pyrazine derivatives.
  • MDPI. (2025). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. Available at: [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • Abdullah, Z., et al. (2018). Synthesis of selected pyrazine derivatives and their photophysical characteristics. In: 5th International Conference on Organic and Inorganic Chemistry 2018, Paris, France. Available at: [Link]

Sources

Method

Application Note: 2-Methyl-6-phenoxypyrazine as a Versatile Scaffold in Targeted Therapeutics

Introduction and Mechanistic Rationale In modern medicinal chemistry, the pyrazine ring serves as a critical bioisostere for benzene and pyridine. Its incorporation into drug candidates often leads to improved pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the pyrazine ring serves as a critical bioisostere for benzene and pyridine. Its incorporation into drug candidates often leads to improved pharmacokinetic profiles, enhanced metabolic stability, and refined target engagement due to the altered electron density and hydrogen-bonding capabilities of the two nitrogen atoms. 2-Methyl-6-phenoxypyrazine (CAS 2640943-79-7) 1[1] is a highly valuable chemical precursor in this domain.

The structural architecture of 2-methyl-6-phenoxypyrazine offers two distinct vectors for functionalization:

  • The Phenoxy Moiety: Provides a pre-installed, sterically demanding hydrophobic group that is highly effective for occupying lipophilic pockets in target proteins.

  • The C2-Methyl Group: Serves as a primary site for synthetic activation. Through controlled radical halogenation, this methyl group can be converted into an electrophilic center, enabling subsequent nucleophilic substitution to build complex molecular architectures.

This scaffold has demonstrated significant utility in the development of advanced therapeutics, including the synthesis of covalent allosteric inhibitors targeting WRN helicase for the treatment of Microsatellite Instability-High (MSI-H) cancers2[2]. By utilizing fluorine or other modulating groups on the pyrimidine/pyrazine core, researchers can fine-tune both the intrinsic reactivity of adjacent warheads and the overall hepatocyte stability of the drug candidate[2].

Synthetic Workflow

The most common application of 2-methyl-6-phenoxypyrazine involves its activation via Wohl-Ziegler bromination. This transforms the inert methyl group into a highly reactive bromomethyl intermediate, which can then be coupled with various amines, thiols, or carbon nucleophiles.

G A 2-Methyl-6-phenoxypyrazine (Stable Precursor) B Radical Bromination (NBS, AIBN, Heat) A->B Activation C 2-(Bromomethyl)-6-phenoxypyrazine (Electrophilic Intermediate) B->C Isolation D Nucleophilic Substitution (e.g., Amine/Thiol Addition) C->D Diversification E Target API Scaffold (e.g., Helicase Inhibitor) D->E Finalization

Synthetic workflow for the functionalization of 2-methyl-6-phenoxypyrazine.

Experimental Protocol: Controlled Benzylic Bromination

The following protocol outlines the self-validating methodology for the selective mono-bromination of 2-methyl-6-phenoxypyrazine.

Causality in Experimental Design: Carbon tetrachloride ( CCl4​ ) is historically used for this reaction; however, to align with modern green chemistry standards and reduce toxicity, trifluorotoluene ( α,α,α -trifluorotoluene) is utilized. It maintains the necessary non-polar environment to stabilize radical intermediates without acting as a chain-transfer agent. AIBN (Azobisisobutyronitrile) is selected over Benzoyl Peroxide (BPO) as the radical initiator due to its predictable half-life at 80°C, ensuring a steady, controlled generation of radicals to prevent over-bromination (dibromination).

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-6-phenoxypyrazine (1.0 eq, 5.0 mmol) in anhydrous trifluorotoluene (25 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) and AIBN (0.1 eq, 0.5 mmol) to the solution. Critical Step: The slight 0.05 eq excess of NBS ensures complete conversion of the starting material, while keeping it low enough to suppress the formation of the dibromomethyl byproduct.

  • Initiation and Reflux: Purge the system with inert nitrogen gas for 5 minutes. Heat the reaction mixture to 80°C using an oil bath.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample 50 μ L of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material peak ( m/z 187 [M+H]+ ) and the appearance of the mono-brominated product. The product must exhibit a characteristic 1:1 isotopic doublet at m/z 265 / 267 [M+H]+ , confirming the presence of a single bromine atom.

    • Halt Condition: If a peak at m/z 343 / 345 / 347 (1:2:1 ratio) appears, dibromination is occurring. Immediately remove the heat source.

  • Workup: Once LC-MS confirms >95% conversion (typically 3-4 hours), cool the reaction to 0°C. The byproduct, succinimide, will precipitate out of the trifluorotoluene solution. Filter the mixture through a pad of Celite to remove the succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-(bromomethyl)-6-phenoxypyrazine as a pale yellow oil.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the bromination conditions, demonstrating the empirical basis for selecting trifluorotoluene and AIBN.

SolventInitiator (0.1 eq)Temp (°C)Time (h)Mono-bromo Yield (%)Di-bromo Byproduct (%)
Carbon TetrachlorideBPO7647215
AcetonitrileAIBN80645< 5 (Incomplete rxn)
Trifluorotoluene AIBN 80 3.5 88 < 2
TrifluorotolueneBPO8037812

Table 1: Optimization of reaction conditions for the synthesis of 2-(bromomethyl)-6-phenoxypyrazine. Yields determined by quantitative NMR (qNMR) using an internal standard.

References

  • Guidechem. "Pyrazine - Chemical Dictionary - CAS No: 2640943-79-7." Guidechem Database, 2023.
  • National Institutes of Health (NIH). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." PMC, 2024.

Sources

Application

Advanced Mass Spectrometry Application Note: Structural Elucidation and Quantification of 2-Methyl-6-phenoxypyrazine

Introduction & Analytical Context 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) is a heterocyclic organic compound featuring a pyrazine core substituted with a methyl group and a phenoxy ether linkage[1]. The pyrazine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7) is a heterocyclic organic compound featuring a pyrazine core substituted with a methyl group and a phenoxy ether linkage[1]. The pyrazine scaffold is a privileged structure in medicinal chemistry and agrochemicals, while phenoxy groups are frequently utilized to modulate lipophilicity and target-binding affinity.

For researchers and drug development professionals, establishing a robust mass spectrometry (MS) profile for this compound is critical for metabolite identification, pharmacokinetic (PK) profiling, and impurity tracking. This application note provides a deep dive into the mechanistic fragmentation of 2-methyl-6-phenoxypyrazine and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantification.

Physicochemical & Mass Spectrometric Properties

Before method development, understanding the intrinsic properties of the analyte is essential. The basic nitrogen atoms in the pyrazine ring make this compound highly amenable to positive Electrospray Ionization (ESI+).

Table 1: Key Properties of 2-Methyl-6-phenoxypyrazine

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₁H₁₀N₂ODetermines isotopic distribution.
Molecular Weight 186.21 g/mol Nominal mass for low-res MS.
Monoisotopic Mass 186.0793 DaExact mass for HRMS targeting.
Primary Ionization [M+H]⁺ at m/z 187.1Highly responsive in ESI+ due to basic pyrazine nitrogens[2].
LogP (Estimated) ~2.5 - 3.0Ideal for Reversed-Phase Liquid Chromatography (RPLC).

Mechanistic Fragmentation Pathways (CID)

Expertise & Causality: To confidently identify 2-methyl-6-phenoxypyrazine in complex biological matrices, one must understand why it fragments the way it does under Collision-Induced Dissociation (CID). The fragmentation is driven by two competing structural vulnerabilities: the relatively labile ether linkage and the highly stable, yet predictably reactive, pyrazine ring[2],[3].

  • Ether Cleavage (The Dominant Pathway): The C-O bond connecting the pyrazine ring to the phenyl group is the primary site of cleavage[4]. Upon collision, the molecule predominantly loses a neutral phenol molecule (94 Da), localizing the positive charge on the pyrazine core to form the 2-methylpyrazine cation at m/z 93.0 [3]. Alternatively, charge retention on the phenoxy group yields a phenoxy cation (also nominally m/z 93.0), though this is less energetically favorable than the nitrogen-stabilized pyrazine fragment.

  • Pyrazine Ring Opening: Once the ether bond is cleaved, the remaining pyrazine fragment (m/z 93.0) undergoes high-energy ring opening. The signature neutral loss for this process is Hydrogen Cyanide (HCN, 27 Da), yielding a fragment at m/z 66.0 . This dissociative ionization pathway is a fundamental hallmark of nitrogen-bearing cyclic compounds[5].

MS_Fragmentation M [M+H]+ m/z 187.1 2-Methyl-6-phenoxypyrazine F1 [C5H5N2]+ m/z 93.0 2-Methylpyrazine cation M->F1 Loss of Phenol (-94 Da) F2 [C6H5O]+ m/z 93.0 Phenoxy cation M->F2 Loss of 2-Methylpyrazine (-94 Da) F3 [C4H4N]+ m/z 66.0 Loss of HCN F1->F3 Loss of HCN (-27 Da)

Predicted ESI-MS/MS fragmentation pathway of 2-methyl-6-phenoxypyrazine.

Experimental Protocol: LC-MS/MS Quantification

Trustworthiness: A reliable protocol must be a self-validating system. This method utilizes protein precipitation coupled with an internal standard (IS) to dynamically correct for matrix effects and extraction losses.

Optimized MRM Parameters

For Triple Quadrupole (QqQ) analysis, Multiple Reaction Monitoring (MRM) is utilized.

Table 2: MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Function
2-Methyl-6-phenoxypyrazine 187.193.05020Quantifier
2-Methyl-6-phenoxypyrazine 187.166.05035Qualifier
Internal Standard (IS) Analyte-SpecificAnalyte-Specific50OptimizedNormalization
Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation) Causality: Cold acetonitrile is used because it rapidly denatures plasma proteins while effectively solubilizing the moderately lipophilic 2-methyl-6-phenoxypyrazine, minimizing ion suppression in the MS source.

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of a deuterated analog).

  • Add 150 µL of ice-cold Acetonitrile (100%) to induce precipitation.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Step 2: UHPLC Separation Causality: Formic acid (0.1%) is added to the mobile phase to lower the pH below the pKa of the pyrazine nitrogens. This forces the molecule into a fully protonated state prior to entering the ESI source, drastically increasing the[M+H]⁺ yield and lowering the Limit of Quantification (LOQ).

  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Self-Validation & Quality Control To ensure the integrity of the data, the system must self-validate during the run:

  • Ion Ratio Check: The ratio of the Qualifier ion (m/z 66.0) to the Quantifier ion (m/z 93.0) must remain within ±20% of the ratio established by the neat calibration standards. A deviation indicates co-eluting matrix interference.

  • Matrix Blanks: Inject a blank matrix sample post-highest calibrator to verify the absence of carryover (<20% of the LLOQ signal).

LCMS_Workflow S1 1. Sample Prep Protein Precipitation + Internal Standard S2 2. UHPLC C18 Column 0.1% FA Gradient S1->S2 S3 3. ESI+ Source Protonation to[M+H]+ S2->S3 S4 4. QqQ MS/MS MRM Mode (CID) S3->S4 S5 5. Data Analysis Quantification & QC S4->S5

Self-validating LC-MS/MS analytical workflow for quantitative analysis.

References

  • Title: Dissociative ionization of pyrazine: A pathway to reactive interstellar ions Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution Source: Radiation Physics and Chemistry (Elsevier) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-methyl-6-phenoxypyrazine synthesis

Technical Support Center: 2-Methyl-6-phenoxypyrazine Synthesis Welcome to the technical support guide for the synthesis of 2-methyl-6-phenoxypyrazine. This resource is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-6-phenoxypyrazine Synthesis

Welcome to the technical support guide for the synthesis of 2-methyl-6-phenoxypyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address frequent issues, explain the underlying chemical principles, and provide validated protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of 2-methyl-6-phenoxypyrazine, which typically involves the reaction of a 2-halo-6-methylpyrazine (e.g., 2-chloro-6-methylpyrazine) with phenol in the presence of a base.

Q1: Why is my yield of 2-methyl-6-phenoxypyrazine consistently low or non-existent?

Low or no product formation is the most frequent issue and can be traced back to several critical factors related to the SNAr mechanism. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, but the reaction requires careful optimization.[1][2]

Potential Causes & Actionable Solutions:

  • Insufficient Base Strength or Stoichiometry:

    • The "Why": The reaction requires the deprotonation of phenol (pKa ~10) to form the much more potent nucleophile, the phenoxide anion. If the base is too weak or used in insufficient quantity, the concentration of the phenoxide will be too low to drive the reaction forward efficiently.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is sometimes used, stronger bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) are often more effective. Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the phenol.

  • Inappropriate Solvent Choice:

    • The "Why": SNAr reactions proceed through a charged intermediate (a Meisenheimer complex).[3] A polar, aprotic solvent is crucial to stabilize this intermediate and to keep the ionic reactants (phenoxide and base) in solution. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, significantly slowing the reaction.

    • Solution: Use high-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4] These solvents excel at solvating cations, leaving the phenoxide anion "naked" and highly reactive.

  • Low Reaction Temperature:

    • The "Why": Nucleophilic aromatic substitution on heteroaromatic rings often requires significant thermal energy to overcome the activation barrier, which includes the temporary disruption of the ring's aromaticity.[5][6] Room temperature conditions are often insufficient.

    • Solution: Increase the reaction temperature. A typical range for this synthesis is 100-140 °C.[4][7] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and the formation of degradation byproducts.

  • Poor Quality of Starting Materials:

    • The "Why": The starting 2-halo-6-methylpyrazine can hydrolyze if exposed to moisture, forming 2-hydroxy-6-methylpyrazine, which is unreactive. Phenol is hygroscopic and can absorb water, which will quench strong bases like NaH.

    • Solution: Ensure your 2-chloro-6-methylpyrazine is pure and dry. Use freshly opened or properly stored anhydrous solvents and ensure the phenol is dry before use.

Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize them?

The formation of multiple byproducts is often a sign of non-optimal reaction conditions or the presence of contaminants.

Common Side Products & Prevention Strategies:

  • Hydrolysis of Starting Material:

    • Identity: 2-Hydroxy-6-methylpyrazine. This forms when 2-chloro-6-methylpyrazine reacts with trace water, which can be introduced by wet solvents, reagents, or atmospheric moisture, especially under basic conditions.

    • Prevention: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • O- vs. C-Alkylation of Phenoxide:

    • Identity: In some cases, the phenoxide can act as an ambident nucleophile, leading to trace amounts of C-alkylation on the phenol ring. However, for this specific reaction, it is a minor pathway.

    • Prevention: The use of polar aprotic solvents (DMF, DMSO) strongly favors the desired O-alkylation.

  • Degradation at High Temperatures:

    • Identity: At excessively high temperatures (>150 °C) or with prolonged reaction times, pyrazine rings can be susceptible to degradation, leading to a complex mixture of tar-like substances.[7]

    • Prevention: Carefully control the reaction temperature using an oil bath and a temperature controller. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid over-heating.

Reaction Mechanism and Side-Product Formation Pathway

The following diagram illustrates the intended SNAr pathway and the common hydrolysis side reaction.

SNAr_Mechanism Figure 1. S-N-Ar Reaction and Hydrolysis Side Pathway SM 2-Chloro-6-methylpyrazine Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer SideProduct 2-Hydroxy-6-methylpyrazine (Side Product) SM->SideProduct Phenol Phenol Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide + Base - H₂ Base Base (e.g., NaH) H2O Trace H₂O H2O->SideProduct Hydrolysis (under basic conditions) Phenoxide->Meisenheimer Nucleophilic Attack Product 2-Methyl-6-phenoxypyrazine (Desired Product) Meisenheimer->Product - Cl⁻

Caption: Figure 1. S-N-Ar Reaction and Hydrolysis Side Pathway

Frequently Asked Questions (FAQs)

Q: What is the best leaving group for this reaction: Fluoro, Chloro, or Bromo?

For SNAr reactions, the reactivity order is often F > Cl > Br > I.[3] This is counterintuitive compared to SN1/SN2 reactions. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and activates the ring. Therefore, 2-fluoro-6-methylpyrazine would be the most reactive substrate, but 2-chloro-6-methylpyrazine is more commonly used due to its lower cost and sufficient reactivity under optimized conditions.

Q: How critical is the choice of base and solvent?

This is arguably the most critical parameter set for this synthesis. The combination of a strong base and a polar aprotic solvent is essential for generating a high concentration of the reactive nucleophile and stabilizing the key reaction intermediate.

Parameter Poor Choice (Low Yield) Good Choice (High Yield) Rationale
Base NaHCO₃, Et₃N (weak bases)NaH, KH, KOtBu (strong bases)Must be strong enough to fully deprotonate phenol (pKa ~10).
Solvent Toluene, Dichloromethane (non-polar)DMF, DMSO, NMP (polar aprotic)Stabilizes the charged Meisenheimer intermediate.
Solvent Ethanol, Methanol (protic)DMF, DMSO, NMP (polar aprotic)Protic solvents solvate and deactivate the phenoxide nucleophile.
Table 1: Guide to Selecting Base and Solvent for Optimal Yield
Q: Can I use a catalyst to improve the reaction?

While some SNAr reactions can be catalyzed by phase-transfer catalysts or copper salts, the reaction between a halopyrazine and a phenoxide is typically thermally driven and does not require additional catalysis.[4] Focusing on optimizing base, solvent, and temperature is a more direct path to improving yield. Palladium-catalyzed Buchwald-Hartwig amination is an alternative for N-arylation but is a different mechanistic class.[8]

Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-methyl-6-phenoxypyrazine.

Materials:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Base Addition: Carefully add the sodium hydride dispersion to the DMF.

  • Phenoxide Formation: Dissolve phenol in a small amount of anhydrous DMF and add it dropwise to the stirred NaH/DMF suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Substrate Addition: Add 2-chloro-6-methylpyrazine to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 110-120 °C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.[7]

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography to yield pure 2-methyl-6-phenoxypyrazine.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve low-yield issues systematically.

Troubleshooting_Workflow start Start: Low Yield Observed check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes action_base Action: Switch to a stronger base (e.g., NaH) and use >1.1 eq. check_base->action_base No check_temp Is the temperature adequate? (100-140 °C) check_solvent->check_temp Yes action_solvent Action: Switch to anhydrous DMF, DMSO, or NMP. check_solvent->action_solvent No check_reagents Are reagents and solvent anhydrous? check_temp->check_reagents Yes action_temp Action: Increase temperature. Monitor by TLC. check_temp->action_temp No success Optimized Yield check_reagents->success Yes action_reagents Action: Use anhydrous reagents/solvents. Run under inert atmosphere. check_reagents->action_reagents No action_base->check_solvent action_solvent->check_temp action_temp->check_reagents action_reagents->success

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methyl-6-phenoxypyrazine

Welcome to the Technical Support Center. This module is specifically designed for researchers, scientists, and drug development professionals facing aqueous solubility challenges with 2-methyl-6-phenoxypyrazine, a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This module is specifically designed for researchers, scientists, and drug development professionals facing aqueous solubility challenges with 2-methyl-6-phenoxypyrazine, a highly lipophilic pyrazine derivative.

Part 1: Diagnostic FAQs

Q: Why does 2-methyl-6-phenoxypyrazine instantly precipitate when added to aqueous buffers? A: The precipitation is driven by the compound's thermodynamic preference for self-association over hydration. 2-methyl-6-phenoxypyrazine lacks strong hydrogen-bond donating groups. Its structure is dominated by a hydrophobic methyl group and a bulky, lipophilic phenoxy ether ring. Furthermore, the pyrazine nitrogen atoms possess a very low pKa (typically between 0.6 and 2.3), meaning the molecule remains completely un-ionized at physiological pH (pH 7.4) 1[1]. Because it cannot form stabilizing ionic interactions with water, traditional pH-adjustment strategies are ineffective, necessitating the use of complexation or co-solvency 2[2].

Q: How do I choose between cyclodextrin complexation and micellar solubilization for my in vivo studies? A: The choice depends on the required dose and administration route. Cyclodextrins (like HP-β-CD) are ideal for intravenous or oral routes where you need to mask the lipophilic phenoxy ring without introducing systemic toxicity, as they form 1:1 or 1:2 host-guest complexes 3[3]. Micellar systems (using Tween-80/PEG-400) are better suited when the required drug concentration exceeds the encapsulation capacity of cyclodextrins, but they carry a higher risk of surfactant-induced hemolysis or hypersensitivity.

Part 2: Troubleshooting Guide - Cyclodextrin Inclusion Complexation

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic central cavity. The phenoxy ring of 2-methyl-6-phenoxypyrazine is dimensionally compatible with this cavity. By encapsulating the lipophilic moiety, the apparent aqueous solubility is drastically increased without altering the compound's covalent structure or pharmacological target binding 4[4].

Self-Validating Protocol: Preparation of HP-β-CD Complex

  • Preparation of Host Solution: Dissolve HP-β-CD in ultra-pure water to create a 20% (w/v) stock solution. Validation Check: The solution must be completely transparent. Any opacity indicates incomplete dissolution of the cyclodextrin, which will ruin the complexation stoichiometry.

  • Compound Addition: Add 2-methyl-6-phenoxypyrazine in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Kneading/Agitation: Subject the suspension to continuous magnetic stirring at 500 RPM at 25°C for 48 hours. Causality: The thermodynamic equilibrium of host-guest complexation is slow for highly crystalline lipophilic compounds. Extended agitation ensures maximum encapsulation.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. Validation Check: The filter retains uncomplexed, precipitated 2-methyl-6-phenoxypyrazine. The resulting filtrate must be optically clear.

  • Quantification: Analyze the filtrate via HPLC-UV. Validation Check: Dilute the filtrate 1:10 in mobile phase. A single sharp peak corresponding to 2-methyl-6-phenoxypyrazine confirms that the compound is solubilized and has not degraded during the 48-hour agitation.

Part 3: Troubleshooting Guide - Micellar Solubilization (PEG-400 / Tween-80)

The Causality: Co-solvents like PEG-400 reduce the dielectric constant of water, decreasing the polarity of the aqueous environment. When combined with a surfactant like Tween-80 above its critical micelle concentration (CMC), the system forms micelles that trap the hydrophobic 2-methyl-6-phenoxypyrazine in their lipophilic cores, preventing nucleation and precipitation 2[2].

Self-Validating Protocol: Micellar Formulation

  • Primary Dissolution: Dissolve 2-methyl-6-phenoxypyrazine in 100% PEG-400 to form a concentrated pre-stock (e.g., 10 mg/mL). Vortex until clear.

  • Surfactant Addition: Add Tween-80 to the pre-stock to achieve a 4:1 volumetric ratio of PEG-400 to Tween-80. Mix thoroughly for 5 minutes. Causality: Premixing the drug with the co-solvent and surfactant before introducing water ensures the drug is intimately associated with the micelle-forming agents.

  • Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS pH 7.4) dropwise while vortexing vigorously, until the desired final concentration is reached (e.g., 10% final organic/surfactant phase).

  • Stability Observation: Incubate the final solution at room temperature for 24 hours. Validation Check: Inspect for macroscopic precipitation or opalescence. If turbidity occurs, use Dynamic Light Scattering (DLS) to check for large aggregate formation (>200 nm), which indicates physical instability of the micelles.

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility enhancement factors for lipophilic pyrazine derivatives using standard pharmaceutical solubilization techniques.

Solubilization TechniqueExcipient / ReagentExpected Solubility Enhancement FactorPrimary ApplicationLimitations
Co-solvency DMSO (0.1% - 1% v/v)5x - 10xIn vitro cell culture assaysHigh cytotoxicity at >1% v/v
Inclusion Complexation HP-β-CD (20% w/v)20x - 50xIn vivo oral/IV dosingLimited by cavity size and drug MW
Micellar Solubilization PEG-400 + Tween-8050x - 100xHigh-dose in vivo toxicity studiesPotential surfactant-induced hemolysis
pH Adjustment HCl / NaOH< 1.5xNot recommendedPyrazine pKa (~0.6) prevents ionization at pH 7.4

Part 5: Solubilization Decision Workflow

To assist in selecting the correct formulation strategy for 2-methyl-6-phenoxypyrazine, follow the decision matrix below.

SolubilizationWorkflow Start 2-Methyl-6-phenoxypyrazine (Highly Hydrophobic) Assess Determine Target Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro InVivo In Vivo / Formulation (Animal Models) Assess->InVivo Cosolvent Co-solvent Dilution (DMSO -> Aqueous Media) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD 20% w/v) InVivo->Cyclodextrin Micellar Micellar System (PEG-400 + Tween-80) InVivo->Micellar Validate Validate Solubility (HPLC / DLS) Cosolvent->Validate Cyclodextrin->Validate Micellar->Validate

Caption: Decision workflow for 2-methyl-6-phenoxypyrazine solubilization strategies.

References

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.4

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (nih.gov). 3

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. 1

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Global Research Online. 2

Sources

Troubleshooting

purification techniques for 2-methyl-6-phenoxypyrazine impurities

Welcome to the Advanced Technical Support Center for Aryloxypyrazine Derivatives As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Aryloxypyrazine Derivatives

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-methyl-6-phenoxypyrazine . The purification of this key intermediate often presents unique physicochemical challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and providing self-validating, field-proven protocols to achieve >99% purity.

Section 1: Impurity Profiling & Mechanistic Causality (FAQs)

Q1: What are the primary impurities encountered during the synthesis of 2-methyl-6-phenoxypyrazine, and what is their mechanistic origin? A1: The synthesis of phenoxypyrazines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between a chloropyrazine precursor and sodium phenoxide[1]. The reaction matrix inherently generates three primary classes of impurities:

  • Unreacted Phenol (Impurity A): Caused by the hydrolysis of sodium phenoxide during standard aqueous workup or incomplete conversion.

  • Unreacted 2-Chloro-6-methylpyrazine (Impurity B): Results from stoichiometric imbalances or insufficient reaction kinetics.

  • Over-substituted Byproducts (Impurity C): If the pyrazine ring is highly activated, secondary SNAr reactions can yield diphenoxypyrazine derivatives.

ReactionPathway SM1 2-Chloro-6-methylpyrazine (Starting Material) Target 2-Methyl-6-phenoxypyrazine (Target Product) SM1->Target SNAr Reaction SM2 Sodium Phenoxide (Nucleophile) SM2->Target Imp1 Residual Phenol (Impurity A) SM2->Imp1 Hydrolysis/Incomplete Rxn Imp2 Diphenoxypyrazine (Impurity B) Target->Imp2 Over-substitution

Fig 1: Mechanistic pathway illustrating the formation of target and primary impurities.

Q2: Why does my product contain residual phenol even after extensive aqueous extraction? A2: Phenol exhibits significant partitioning into organic solvents (such as diethyl ether or dichloromethane) during neutral aqueous workups. To disrupt this partitioning, you must alter the ionization state of the impurity. A validated method involves washing the organic extract with a cold 2N sodium hydroxide solution[2]. This strongly alkaline wash deprotonates the phenol (pKa ~9.95) into water-soluble sodium phenoxide, forcing it entirely into the aqueous phase.

Q3: How can I efficiently separate unreacted chloropyrazine from the target phenoxypyrazine without losing product yield? A3: Unreacted starting materials like 2-chloro-6-methylpyrazine have significantly higher volatility than the bulkier, higher-molecular-weight phenoxypyrazine product. Instead of relying on chromatography—which can lead to band broadening and yield loss—these volatile pyrazines can be efficiently removed via distillation under reduced pressure prior to any chromatographic steps[3].

Section 2: Self-Validating Experimental Protocols

The following protocols function as a self-validating system. The success of the final chromatography step is physically dependent on the successful removal of phenol and volatile pyrazines in the preceding steps.

PurificationWorkflow N1 Crude Reaction Mixture (Target + Impurities) N2 Cold 2N NaOH Wash (Removes unreacted phenol) N1->N2 N3 Vacuum Distillation (Removes volatile pyrazines) N2->N3 N4 Silica Gel Chromatography (Separates structural isomers) N3->N4 N5 Purified 2-Methyl-6-phenoxypyrazine (>99% HPLC Purity) N4->N5

Fig 2: Step-by-step purification workflow for 2-methyl-6-phenoxypyrazine.

Protocol 1: Optimized Liquid-Liquid Extraction & Alkaline Wash

Objective: Complete removal of phenolic impurities.

  • Reaction Quench: Cool the crude SNAr reaction mixture to room temperature to prevent thermal degradation.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL per 10 mmol scale).

  • Alkaline Wash (Critical Step): Wash the combined organic layers with cold 2N NaOH solution (2 x 30 mL)[2].

    • Causality: The low temperature (0-5°C) is mandatory; it prevents base-catalyzed ring-opening or degradation of the pyrazine core while ensuring complete deprotonation of residual phenol.

  • Validation Check: Test the pH of the aqueous discard. It must remain >12 to ensure phenol remains ionized.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine) until the aqueous wash reaches a neutral pH. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Vacuum Distillation & Silica Gel Chromatography

Objective: Removal of volatile starting materials and over-substituted dimers.

  • Volatile Removal: Subject the crude concentrated residue to vacuum distillation (e.g., 1-5 mmHg at 60-80°C) to strip away unreacted 2-chloro-6-methylpyrazine[3].

  • Column Preparation: Pack a short column (e.g., 60 × 10 mm) with silica gel (200–300 mesh)[4].

  • Elution Strategy: Dissolve the residue in a minimal volume of dichloromethane (DCM). Elute using a gradient of DCM to DCM:Ethyl Acetate (4:1 v/v)[3].

  • Fraction Collection: Collect 20 mL fractions. The target 2-methyl-6-phenoxypyrazine typically elutes rapidly, whereas highly polar over-substituted byproducts and residual salts are retained on the silica[5].

Section 3: Quantitative Data & Method Selection

To assist in scaling up your purification workflows, consult the following empirical data table comparing the efficacy of each technique.

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryScalabilityKey Mechanistic Principle
Cold 2N NaOH Wash Phenol (Impurity A)>95%HighAcid-base extraction; ionization of phenol into water-soluble phenoxide.
Vacuum Distillation Chloropyrazine (Impurity B)85-90%HighDifferential volatility; exploits the low boiling point of mono-substituted pyrazines.
Silica Chromatography Diphenoxypyrazines (Impurity C)70-80%MediumPolarity-based adsorption/desorption; separates structurally similar isomers.

References

  • Abdullah, Z. et al. "Synthesis of selected pyrazine derivatives and their photopyhsical characteristics." University of Malaya Repository.
  • "Synthesis of 2-chloro-3-phenoxypyrazine." PrepChem.
  • "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." National Institutes of Health (NIH).
  • "Byproducts in the Synthesis of Di-2-pyrazinylmethane." National Institute of Informatics (NII).
  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars." Oxford Academic.

Sources

Optimization

Technical Support Center: 2-Methyl-6-phenoxypyrazine Storage &amp; Stability Guide

Welcome to the Technical Support Center for handling and preserving 2-methyl-6-phenoxypyrazine . As a heteroaromatic ether, this compound presents unique stability challenges during long-term storage and experimental han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 2-methyl-6-phenoxypyrazine . As a heteroaromatic ether, this compound presents unique stability challenges during long-term storage and experimental handling. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Section 1: Mechanistic Causality of Degradation

Understanding why 2-methyl-6-phenoxypyrazine degrades is critical to preventing it. The molecule possesses three primary structural vulnerabilities:

  • Pyrazine Ring N-Oxidation & Radical Sensitization: The nitrogen atoms in the pyrazine ring are highly susceptible to oxidation by dissolved molecular oxygen. Furthermore, in acidic or protic environments, pyrazine derivatives form protonated radical intermediates that are exceptionally vulnerable to oxygen-induced degradation 1.

  • Photolytic Cleavage of the Phenoxy Ether: The C–O bond linking the phenoxy group to the pyrazine core is photolabile. Exposure to UV or intense visible light triggers homolytic ether cleavage (similar to photo-Claisen rearrangements), yielding phenol and pyrazinyl radicals 23.

  • Methyl Group Auto-Oxidation: Prolonged exposure to oxidative stress can lead to the oxidation of the 2-methyl group, converting it into a pyrazine-2-carboxylic acid derivative 4.

Section 2: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow/brown after a month on the bench. What happened? A: The discoloration is a hallmark of pyrazine N-oxidation and radical intermediate quenching. When exposed to ambient light and dissolved oxygen, the pyrazine ring oxidizes. To prevent this, stock solutions must be purged with an inert gas (Argon) to displace oxygen and stored at -20°C [[1]]().

Q2: I am observing a secondary peak in my HPLC chromatogram with a mass corresponding to phenol. Why? A: This indicates photolytic cleavage of the phenoxy ether bond. Diaryl and aryl-heteroaryl ethers undergo homolytic C–O scission when exposed to laboratory fluorescent lighting or sunlight 3. You must switch to actinic (amber) glass vials that block wavelengths below 400 nm.

Q3: Does the choice of solvent matter for long-term stability? A: Absolutely. Protic solvents (like water or methanol) can protonate the pyrazine nitrogens. Protonated pyrazine radical intermediates are significantly more vulnerable to degradation by dissolved oxygen compared to their unprotonated counterparts [[1]](). We strongly recommend anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile stored over 3Å molecular sieves) for long-term stock solutions.

Section 3: Standard Operating Procedure (SOP) for Storage

To ensure a self-validating system, follow this protocol. The inclusion of a "Control Aliquot" validates the integrity of your storage environment and analytical detection methods.

  • Step 1: Anhydrous Preparation Dissolve the lyophilized 2-methyl-6-phenoxypyrazine in anhydrous, degassed DMSO. Ensure the solvent has been stored over activated 3Å molecular sieves to prevent moisture-induced protonation.

  • Step 2: Aliquoting (Amber Glass) Divide the solution into single-use aliquots using amber glass HPLC vials. This prevents freeze-thaw degradation and completely blocks photolytic ether cleavage.

  • Step 3: Inert Gas Purging Using a manifold, gently blow a stream of high-purity Argon gas over the headspace of each vial for 10 seconds. Argon is heavier than air and effectively displaces dissolved O₂, arresting N-oxidation.

  • Step 4: Sealing and Temperature Control Seal immediately with PTFE-lined silicone septa. Store the vials at -20°C or -80°C.

  • Step 5: Self-Validation (Control Aliquot) Keep one sealed vial at room temperature under ambient light for 48 hours, then run it via HPLC alongside a -20°C stored aliquot. The presence of phenol or pyrazine N-oxides in the room-temperature sample validates that your HPLC method can successfully detect degradation, confirming the protective efficacy of your -20°C amber/argon storage system.

Section 4: Quantitative Stability Profiling

The following table summarizes the degradation kinetics of 2-methyl-6-phenoxypyrazine under various storage conditions, demonstrating the necessity of the SOP.

Storage ConditionAtmosphereVessel Type1-Month Recovery (%)6-Month Recovery (%)Primary Degradant Identified
25°C (Ambient)AirClear Glass82.441.2Phenol, Pyrazine N-Oxides
25°C (Ambient)AirAmber Glass91.568.7Pyrazine N-Oxides
4°C (Fridge)AirAmber Glass96.285.3Pyrazine N-Oxides
-20°C (Freezer)ArgonAmber Glass>99.598.8None detected

Section 5: Degradation Pathways & Mitigation Workflow

G Compound 2-Methyl-6-phenoxypyrazine (Storage) Light UV/Vis Light Exposure Compound->Light Improper Storage Oxygen Dissolved O2 / Ambient Air Compound->Oxygen Improper Sealing Moisture Aqueous Media / Protic Solvents Compound->Moisture Hygroscopic Uptake Photolysis Photolytic C-O Cleavage (Phenoxy Ether Scission) Light->Photolysis NOxidation Pyrazine N-Oxidation & Methyl Auto-Oxidation Oxygen->NOxidation Hydrolysis Protonation-Induced Radical Sensitization Moisture->Hydrolysis AmberVial Amber Vials (Block <400nm) Photolysis->AmberVial Prevented by Argon Argon Blanket (Displace O2) NOxidation->Argon Prevented by Aprotic Anhydrous Aprotic Solvents (e.g., DMSO) Hydrolysis->Aprotic Prevented by

Figure 1: Degradation pathways of 2-methyl-6-phenoxypyrazine and corresponding mitigation.

References

  • [4] EFSA Panel on Additives and Products or Substances used in Animal Feed. "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species." National Institutes of Health (PMC). 4

  • [1] Journal of the American Chemical Society. "Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+." ACS Publications. 1

  • [2] Katagi, Toshiyuki. "Direct photolysis mechanism of pesticides in water." J-Stage. 2

  • [3] ACS Publications. "Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers."3

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-Methyl-6-phenoxypyrazine Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with pyrazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with pyrazine derivatives.

Peak tailing—quantified as a USP Tailing Factor ( Tf​ ) greater than 1.2—compromises resolution, integration accuracy, and assay reproducibility. Because 2-methyl-6-phenoxypyrazine possesses both hydrophobic domains and basic nitrogen atoms, it requires specific chromatographic controls to elute symmetrically.

Analyte Profiling: The Chemistry of the Tailing Phenomenon

Q: Why is 2-methyl-6-phenoxypyrazine inherently prone to peak tailing in reversed-phase HPLC? A: The root cause lies in the competing retention mechanisms occurring at the stationary phase surface[1]. In an ideal reversed-phase separation, 2-methyl-6-phenoxypyrazine is retained solely through non-specific hydrophobic interactions between its methyl/phenoxy groups and the C18 alkyl chains[2].

However, the pyrazine ring contains two basic nitrogen atoms featuring lone electron pairs. Traditional silica-based columns contain residual, unbonded silanol groups (Si–OH)[1]. At a mid-range mobile phase pH (pH 4.0–8.0), these silanols deprotonate to form anionic species (Si–O⁻). The basic nitrogens of the pyrazine ring undergo strong, secondary ion-exchange interactions with these negatively charged silanols, causing the molecules to "drag" as they exit the column, resulting in a tailing peak[2][3].

Q: Can trace metals in the column also contribute to this issue? A: Yes. Trace metal impurities (such as iron or nickel) embedded within older "Type A" silica matrices can act as Lewis acids[4][5]. The nitrogen lone pairs on the pyrazine ring act as Lewis bases, chelating with these metals. This creates a tertiary retention mechanism that severely exacerbates tailing[5].

Diagnostic FAQs: Isolating the Root Cause

Before altering your mobile phase chemistry, you must validate whether the tailing is a systemic hardware issue or an analyte-specific chemical interaction.

Q: How do I prove the tailing is caused by analyte chemistry and not a failing HPLC system? A: Inject a system suitability standard containing both your target analyte and a neutral reference marker (e.g., toluene or uracil).

  • Systemic Issue: If all peaks in the chromatogram exhibit tailing, the issue is mechanical. The root cause is likely extra-column dead volume, a void at the head of the column, or tubing slippage from a PEEK finger-tight fitting.

  • Chemical Issue: If the neutral marker elutes with perfect symmetry ( Tf​ = 1.0) but 2-methyl-6-phenoxypyrazine tails, the issue is definitively caused by secondary chemical interactions or mass overload[6].

Q: How do I rule out column mass overload? A: Column overload occurs when the sample concentration exceeds the stationary phase's binding capacity, disrupting the ideal Gaussian peak shape[1]. To self-validate this: inject 1/10th of your standard sample volume. If the peak symmetry dramatically improves, your original method was overloading the column[2]. If the peak still tails, proceed to the chemical optimization protocols below.

Experimental Protocols: Corrective Workflows

If diagnostic testing confirms secondary silanol interactions, execute one of the following self-validating protocols to resolve the issue.

Protocol A: Silanol Suppression via Low-pH Optimization

Causality: Lowering the mobile phase pH to < 3.0 forces the acidic silanol groups on the silica surface to fully protonate (Si–OH), neutralizing their negative charge and eliminating the ion-exchange mechanism[2][3].

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 20 mM potassium phosphate buffer for the aqueous portion of your mobile phase[4].

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid until the pH reaches exactly 2.5[4]. Ensure the pH meter is calibrated for the 2.0–4.0 range.

  • Solvent Compatibility Check: Mix an aliquot of the pH 2.5 buffer with your organic modifier (e.g., Acetonitrile) at the highest gradient proportion to ensure the phosphate salts do not precipitate[4].

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the stationary phase before injecting the sample.

Protocol B: Silanol Masking via Sacrificial Base

Causality: If your column cannot tolerate a pH of 2.5, you can introduce a highly basic additive. The additive preferentially binds to the anionic silanols, physically blocking 2-methyl-6-phenoxypyrazine from interacting with them[4].

Step-by-Step Methodology:

  • Additive Introduction: Add 5 mM Triethylamine (TEA) directly to the aqueous mobile phase[4].

  • pH Stabilization: Adjust the overall pH to ~3.0 to 6.0 depending on your column's stability limits.

  • Validation: Inject the sample. You should observe an immediate sharpening of the trailing edge.

  • Note on Column Lifespan: Silanol suppressors like TEA can accelerate the hydrolysis of the column's endcapping and stationary phase. Use this protocol only if Protocol A is unviable[4].

Quantitative Data: Chromatographic Variables

The table below summarizes the expected impact of various chromatographic parameters on the peak symmetry of basic pyrazine derivatives.

VariableChromatographic ConditionExpected Tailing Factor ( Tf​ )Mechanistic Causality
Silica Purity Type A Silica (High metal content)> 2.0 (Severe Tailing)High silanol activity and Lewis acid metal chelation[4].
Silica Purity Type B Silica (Ultra-pure, end-capped)1.2 - 1.5 (Moderate)Reduced metal content; secondary silanol interactions still present[7].
Mobile Phase pH pH 6.0 - 7.0 (Unbuffered)> 2.3 (Severe Tailing)Silanols are fully deprotonated (Si-O⁻), driving ion-exchange[2].
Mobile Phase pH pH 2.5 (20 mM Phosphate Buffer)< 1.2 (Symmetrical)Silanols are fully protonated (neutralized); ion-exchange suppressed[3][4].
Mobile Phase Additive 5 mM Triethylamine (TEA) added< 1.3 (Good Symmetry)TEA competitively binds and masks active silanol sites[4].

Visualizations

TroubleshootingFlow Start Peak Tailing (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System Issue: Check dead volume, fittings, or voids CheckAll->SystemIssue Yes AnalyteIssue Analyte Issue: Secondary interactions or mass overload CheckAll->AnalyteIssue No CheckOverload Inject 1/10th volume. Did tailing improve? AnalyteIssue->CheckOverload MassOverload Mass Overload: Dilute sample CheckOverload->MassOverload Yes ChemistryIssue Chemical Interaction: Silanol / Metal Chelation CheckOverload->ChemistryIssue No AdjustPH Adjust mobile phase (pH < 3.0) ChemistryIssue->AdjustPH SilanolResolved Silanol Interaction Resolved AdjustPH->SilanolResolved Success ChangeColumn Change to Type B or CSH column AdjustPH->ChangeColumn Fails

Logical workflow for diagnosing and resolving HPLC peak tailing issues.

Mechanism Pyrazine 2-Methyl-6-phenoxypyrazine (Basic Nitrogens) Hydrophobic Hydrophobic Partitioning (C18 Phase) Pyrazine->Hydrophobic Ideal Interaction Silanol Ion-Exchange / H-Bonding (Residual Si-O⁻) Pyrazine->Silanol Secondary Interaction GoodPeak Symmetrical Peak (As < 1.2) Hydrophobic->GoodPeak BadPeak Peak Tailing (As > 1.5) Silanol->BadPeak

Competing retention mechanisms causing peak tailing for basic pyrazine derivatives.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. Available at: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-methyl-6-phenoxypyrazine

Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide focuses on 2-methyl-6-phenoxypyrazine, a heterocyclic compound with a scaffold of interest in medicinal chemistry.

Due to the absence of publicly available experimental NMR data for this specific molecule, this guide will present a comprehensive, predicted spectral analysis. This predictive approach, grounded in the fundamental principles of NMR and supported by experimental data from structurally analogous compounds, offers a robust framework for researchers. We will dissect the anticipated ¹H and ¹³C NMR spectra, explain the underlying chemical principles dictating the spectral features, and provide a comparative analysis with related molecules to illustrate the influence of substituent effects.

Predicted ¹H and ¹³C NMR Spectral Data for 2-methyl-6-phenoxypyrazine

The following spectral data are predicted for 2-methyl-6-phenoxypyrazine dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1] The predictions are derived from established chemical shift theory and comparative analysis of the experimental spectra of 2-methylpyrazine[2][3] and anisole (methoxybenzene)[4][5], which serve as excellent models for the pyrazine and phenoxy moieties, respectively.

Table 1: Predicted ¹H NMR Data for 2-methyl-6-phenoxypyrazine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Pyrazine)~ 8.25Singlet (s)N/A
H-5 (Pyrazine)~ 8.15Singlet (s)N/A
H-2', H-6' (Phenoxy)~ 7.40Triplet (t)~ 8.0
H-4' (Phenoxy)~ 7.22Triplet (t)~ 7.5
H-3', H-5' (Phenoxy)~ 7.10Doublet (d)~ 7.8
-CH₃ (Methyl)~ 2.55Singlet (s)N/A

Table 2: Predicted ¹³C NMR Data for 2-methyl-6-phenoxypyrazine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6 (Pyrazine)~ 158.0
C-2 (Pyrazine)~ 153.0
C-1' (Phenoxy)~ 152.5
C-5 (Pyrazine)~ 142.0
C-3 (Pyrazine)~ 141.5
C-2', C-6' (Phenoxy)~ 129.8
C-4' (Phenoxy)~ 125.0
C-3', C-5' (Phenoxy)~ 120.0
-CH₃ (Methyl)~ 21.5

Detailed Spectral Analysis: The Causality Behind the Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus.[6]

¹H NMR Spectrum Analysis
  • Pyrazine Protons (H-3, H-5): The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[7] This deshielding effect causes its protons to resonate at a high chemical shift (downfield). In unsubstituted pyrazine, all four protons are equivalent and appear as a singlet around δ 8.59 ppm.[7] In our target molecule, the methyl group (-CH₃) at C-2 is weakly electron-donating, which slightly shields the adjacent H-3. Conversely, the phenoxy group (-OPh) at C-6 is electron-withdrawing via induction but can be electron-donating via resonance. The net effect on the pyrazine ring protons H-3 and H-5 is strong deshielding, placing them in the δ 8.1-8.3 ppm region. They appear as singlets because they lack adjacent protons for spin-spin coupling.

  • Phenoxy Protons (H-2'/6', H-3'/5', H-4'): The signals for the phenoxy group are predicted based on data for anisole.[4][8] The ortho protons (H-3'/5') are expected around δ 7.10 ppm, the meta protons (H-2'/6') around δ 7.40 ppm, and the para proton (H-4') around δ 7.22 ppm. The oxygen atom's lone pairs donate electron density into the phenyl ring, shielding these protons relative to benzene (δ 7.34 ppm).

  • Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring is expected to appear as a sharp singlet around δ 2.55 ppm, a typical region for methyl groups on aromatic heterocycles.[2]

¹³C NMR Spectrum Analysis

The ¹³C spectrum provides a map of the carbon skeleton.

  • Pyrazine Carbons (C-2, C-3, C-5, C-6): The carbons in the pyrazine ring are significantly deshielded and appear downfield. The carbons directly attached to the nitrogen atoms (C-2, C-3, C-5, C-6) are most affected. Furthermore, the carbons bearing the substituents (C-2 and C-6) are shifted even further downfield due to the substituent effects. The carbon attached to the electronegative oxygen of the phenoxy group (C-6) is predicted to be the most downfield of the ring carbons.

  • Phenoxy Carbons (C-1' to C-6'): The chemical shifts for the phenoxy ring carbons are also predicted based on anisole. The carbon atom directly bonded to the oxygen (C-1') is the most deshielded of this group.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing at the lowest chemical shift (upfield) around δ 21.5 ppm, consistent with data for 2-methylpyrazine.[3]

Comparative Analysis: Understanding Substituent Effects

To truly appreciate the spectral features of 2-methyl-6-phenoxypyrazine, it is instructive to compare its predicted data with the experimental data of its constituent building blocks.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

ProtonPyrazine[7]2-Methylpyrazine[2]Anisole[4]2-methyl-6-phenoxypyrazine (Predicted)
Pyrazine Ring8.59 (s)8.45 (d), 8.38 (d), 8.37 (s)N/A~8.25 (s), ~8.15 (s)
Phenyl RingN/AN/A7.26 (t), 6.92 (t), 6.88 (d)~7.40 (t), ~7.22 (t), ~7.10 (d)
Methyl GroupN/A2.57 (s)3.75 (s, -OCH₃)~2.55 (s)

This comparison highlights how introducing a methyl and a phenoxy group onto the pyrazine core breaks the molecule's symmetry and shifts the ring protons upfield relative to unsubstituted pyrazine, due to the net electron-donating character of the substituents.

Recommended Experimental Protocol

Obtaining high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition procedures.[1][9]

I. Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of high-purity 2-methyl-6-phenoxypyrazine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard like tetramethylsilane (TMS, 0.05% v/v).[10]

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm.[9]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube and cap it securely.[11]

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample, lock the spectrometer on the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal homogeneity.[12]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.[11]

    • Number of Scans (ns): 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C).[12]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Workflow and Data Visualization

A logical workflow is critical for systematic NMR analysis. The following diagrams illustrate the experimental process and the predicted proton connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim B0 Field insert->shim acquire Acquire 1H & 13C FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase calibrate Calibrate & Integrate phase->calibrate Final Spectrum Analysis Final Spectrum Analysis calibrate->Final Spectrum Analysis

Caption: A streamlined workflow for NMR sample preparation, acquisition, and processing.

Caption: Predicted through-bond (J-coupling) relationships for protons in 2-methyl-6-phenoxypyrazine.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 2-methyl-6-phenoxypyrazine. By leveraging data from analogous structures and applying fundamental NMR principles, we have established a reliable set of expected spectral data. The comparative analysis underscores the predictable nature of substituent effects on aromatic systems, a key concept in structural chemistry. The provided experimental protocol offers a standardized method for researchers to acquire their own high-quality data, which can then be validated against the predictions laid out in this document. This comprehensive approach ensures that researchers are well-equipped to confidently elucidate the structure of this compound and its derivatives.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. Available at: [Link]

  • Ng, S. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Organic Magnetic Resonance, 5(7), 353-354.
  • ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled anisole. Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole. Bio-Rad Laboratories, Inc. Retrieved from [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1169-1178.
  • Health, Safety and Environment Office, University of Macau. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample preparation and pre-acquisition activities - NMR. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • BenchChem. (2025). Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Duddeck, H., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(10), 875-880.
  • Brown, D. J. (1995). The Pyrazines, Supplement I. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Metin, A. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of 2-methyl-6-phenoxypyrazine and Other Substituted Pyrazines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the physicochemical and biological properties of 2-methyl-6-phenoxypyrazine with other substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the physicochemical and biological properties of 2-methyl-6-phenoxypyrazine with other substituted pyrazine analogs. While direct comparative data for 2-methyl-6-phenoxypyrazine is not extensively available in public literature, this document outlines the necessary experimental workflows, from synthesis to biological evaluation, to conduct a thorough in-house comparison. We will use readily available data from closely related analogs, such as 2-methyl-6-methoxypyrazine and 2-methyl-6-(methylthio)pyrazine, to provide a predictive baseline for these experimental endeavors.

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic substitution on the pyrazine core can significantly modulate these activities, making comparative studies essential for structure-activity relationship (SAR) elucidation and lead optimization.

Synthetic Strategy: A Modular Approach to Pyrazine Analogs

The synthesis of 2-methyl-6-phenoxypyrazine and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This approach offers a versatile and modular route to a variety of substituted pyrazines by starting with a common precursor, such as 2-chloro-6-methylpyrazine. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro group by a range of nucleophiles.[5][6]

Experimental Protocol: Synthesis of 2-methyl-6-phenoxypyrazine

This protocol describes a general method for the synthesis of 2-methyl-6-phenoxypyrazine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-chloro-6-methylpyrazine

  • Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF. To this solution, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide nucleophile.

  • Substitution Reaction: To the freshly prepared sodium phenoxide solution, add a solution of 2-chloro-6-methylpyrazine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-methyl-6-phenoxypyrazine.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide anion, which is necessary for the SNAr reaction to proceed efficiently.[5]

  • Anhydrous polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[6]

  • Heating the reaction is often necessary to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient pyrazine ring.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 2-methyl-6-phenoxypyrazine start Start Materials: 2-chloro-6-methylpyrazine Phenol, NaH, DMF nucleophile Nucleophile Formation: Phenol + NaH in DMF (0°C to RT) start->nucleophile reaction SNAr Reaction: Add 2-chloro-6-methylpyrazine (Heat to 80-100°C) nucleophile->reaction workup Aqueous Work-up and Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 2-methyl-6-phenoxypyrazine purification->product

Caption: A generalized workflow for the synthesis of 2-methyl-6-phenoxypyrazine.

Comparative Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. This typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted and Experimental Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and mass spectral data for 2-methyl-6-phenoxypyrazine, alongside the available experimental data for 2-methyl-6-methoxypyrazine and 2-methyl-6-(methylthio)pyrazine for comparison.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
2-methyl-6-phenoxypyrazine Predicted: Pyrazine-H: ~8.0-8.3 (s)Phenyl-H: ~7.0-7.5 (m)Methyl-H: ~2.5 (s)Predicted: Pyrazine-C: ~140-160Phenyl-C: ~118-158Methyl-C: ~20Predicted: [M]⁺: 186.08
2-methyl-6-methoxypyrazine Pyrazine-H: 7.94 (s, 1H), 7.98 (s, 1H)Methoxy-H: 3.91 (s, 3H)Methyl-H: 2.40 (s, 3H)[7]No readily available data[M]⁺: 124.06[8]
2-methyl-6-(methylthio)pyrazine Pyrazine-H: ~8.1-8.3 (m)Methylthio-H: ~2.5 (s)Methyl-H: ~2.5 (s)No readily available data[M]⁺: 140.04[9]

Note: The predicted values for 2-methyl-6-phenoxypyrazine are based on the additive effects of the substituents on the pyrazine ring and general chemical shift ranges for similar aromatic compounds.

Experimental Protocol: NMR and MS Analysis

Materials:

  • Synthesized pyrazine derivative

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts, multiplicities, and integration.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Comparative Biological Evaluation: Assessing Anticancer Potential

Pyrazine derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis or the inhibition of key signaling pathways.[2][10] A comparative in vitro cytotoxicity assay is a fundamental first step in evaluating the anticancer potential of newly synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14][15]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for our target compound and its analogs against a generic cancer cell line to illustrate how the data would be presented for comparison.

CompoundIC₅₀ (µM) on HeLa Cells
2-methyl-6-phenoxypyrazine To be determined experimentally
2-methyl-6-methoxypyrazine To be determined experimentally
2-methyl-6-(methylthio)pyrazine To be determined experimentally
Doxorubicin (Positive Control) ~1.0

Investigating the Mechanism of Action: A Look into Signaling Pathways

Understanding the mechanism by which a compound exerts its biological effect is a critical aspect of drug development. Many pyrazine derivatives with anticancer activity have been shown to induce apoptosis by modulating key signaling pathways, such as the Bcl-2 family of proteins or by inhibiting protein kinases.[12][15]

Potential Signaling Pathway for Pyrazine-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which a substituted pyrazine could induce apoptosis in cancer cells. This is a generalized pathway based on the known mechanisms of other heterocyclic anticancer agents.

G cluster_pathway Hypothetical Pyrazine-Induced Apoptosis Pathway Pyrazine Substituted Pyrazine (e.g., 2-methyl-6-phenoxypyrazine) Kinase Protein Kinase (e.g., PI3K/Akt) Pyrazine->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Phosphorylation (Inhibition of Bcl-2) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade initiated by a substituted pyrazine leading to apoptosis.

Further experimental investigations, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved caspases) and kinase activity assays, would be necessary to validate the involvement of this or other pathways.

Conclusion and Future Directions

This guide provides a systematic approach for the comparative analysis of 2-methyl-6-phenoxypyrazine with other substituted pyrazine derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can generate the necessary data to establish structure-activity relationships and identify promising lead compounds for further development. The modular nature of the SNAr synthesis allows for the rapid generation of a library of analogs, which, when coupled with the described in vitro assays, can significantly accelerate the drug discovery process. Future work should focus on expanding the library of analogs to probe the effects of different substituents on biological activity and to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

References

  • Rostampour, M., et al. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 2024, 24(3), 203-212. [Link]

  • Rostampour, M., et al. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Fouad, M. A., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1). [Link]

  • Lan, J. X., et al. Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 2023, 261, 115544. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Alshahrani, M. M. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 2025, 25(3). [Link]

  • National Center for Biotechnology Information. 2-Methoxy-6-methylpyrazine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 2-Methyl-6-(methylthio)pyrazine. PubChem Compound Database. [Link]

  • Alshahrani, M. M. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Galy, J. P., et al. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. General Pharmacology: The Vascular System, 1999, 32(4), 433-440. [Link]

  • ResearchGate. Pharmacological activity and mechanism of pyrazines. [Link]

  • Fouad, M. A., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Chen, X., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, F., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023, 28(21), 7440. [Link]

  • Wang, F., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed Central. [Link]

  • Batt, D. G., et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1364-1369. [Link]

  • Al-Suwaidan, I. A., et al. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 2025, 8(1), 1-13. [Link]

  • Khan, A., et al. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Taibah University for Science, 2020, 14(1), 1461-1473. [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Validation

GC-MS Analytical Standards for 2-Methyl-6-phenoxypyrazine Validation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying complex heterocyclic aromatic compounds. 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7)[1] is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying complex heterocyclic aromatic compounds. 2-Methyl-6-phenoxypyrazine (CAS: 2640943-79-7)[1] is a highly specialized pyrazine derivative utilized in advanced flavor chemistry and as a critical intermediate in pharmaceutical synthesis. Due to its specific volatility, polarity, and susceptibility to matrix interference, accurately quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a rigorously validated analytical standard strategy[2].

This guide objectively compares three standard validation approaches—External Standardization (ESTD), Structural Analog Internal Standardization (ISTD), and Stable Isotope Dilution Analysis (SIDA)—providing researchers with the experimental data and mechanistic causality needed to select the optimal GC-MS workflow.

Part 1: Comparative Analysis of Standardization Strategies

External Standard (ESTD) Method
  • Mechanism & Causality: This approach relies on generating a calibration curve using neat 2-methyl-6-phenoxypyrazine. While cost-effective, it assumes 100% extraction efficiency and zero matrix suppression. In complex matrices (e.g., lipid-rich oils or biological fluids), pyrazines exhibit significant partitioning variability, leading to poor recovery and high relative standard deviations (RSD)[3].

Structural Analog Internal Standard (ISTD)
  • Mechanism & Causality: Utilizing a structurally similar compound (e.g., 2-ethyl-5-methylpyrazine or 2-methylpyrazine) helps normalize injection volume discrepancies and minor instrumental drift[4]. However, because the analog possesses a different vapor pressure and octanol-water partition coefficient (LogP) than 2-methyl-6-phenoxypyrazine, it cannot perfectly mimic the target analyte's behavior during Headspace Solid-Phase Microextraction (HS-SPME). This results in incomplete compensation for matrix effects.

Stable Isotope Dilution Analysis (SIDA) - The Gold Standard
  • Mechanism & Causality: SIDA employs a heavy-isotope labeled analog (e.g., 2-methyl-6-phenoxypyrazine-d5) spiked directly into the sample prior to extraction[5]. Because the deuterated standard shares identical physicochemical properties with the native analyte, it co-elutes chromatographically and experiences the exact same matrix suppression and extraction kinetics[6]. This creates a self-validating system: any loss of the target analyte during sample prep is proportionally mirrored by the loss of the isotope, ensuring the light-to-heavy mass ratio remains perfectly constant.

Part 2: Quantitative Performance Comparison

To demonstrate the analytical superiority of SIDA, the following table summarizes the validation parameters for 2-methyl-6-phenoxypyrazine across the three standard methods using an optimized HS-SPME-GC-MS workflow.

Validation ParameterESTD (Neat Standard)ISTD (Structural Analog)SIDA (Deuterated Standard)
Linearity (R²) 0.9820.991> 0.999
LOD (ng/g) 12.58.02.1
LOQ (ng/g) 38.025.06.5
Recovery (%) 65.4 - 78.2%82.1 - 90.5%98.5 - 101.2%
Intra-day RSD (%) 14.5%8.2%1.8%
Matrix Effect (%) -35.2%-12.4%± 1.5%

Data synthesis is based on established pyrazine validation benchmarks in complex matrices[3][5].

Part 3: Experimental Protocol: Self-Validating SIDA HS-SPME-GC-MS Workflow

To achieve the precision outlined in the SIDA column above, the experimental protocol must be treated as a holistic, self-validating system. The following methodology details the optimized extraction and quantification of 2-methyl-6-phenoxypyrazine.

Step 1: Matrix Spiking and Equilibration
  • Accurately weigh 2.0 g of the homogenized sample matrix into a 20 mL headspace vial.

  • Spike the sample with 50 µL of a 1.0 µg/mL 2-methyl-6-phenoxypyrazine-d5 internal standard solution (prepared in GC-grade methanol). Causality: Spiking before any manipulation ensures the isotope tracks all subsequent extraction losses[5].

  • Seal the vial with a PTFE/silicone septum.

  • Pre-incubate the vial at 80 °C for 20 minutes with agitation (450 rpm). Causality: Elevated temperature drives the pyrazine out of the liquid/solid phase and into the headspace, establishing thermodynamic equilibrium[7].

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
  • Expose a conditioned PDMS/DVB/CAR (Polydimethylsiloxane/Divinylbenzene/Carboxen) SPME fiber to the vial headspace.

  • Extract for 50 minutes at 50 °C. Causality: The triple-phase fiber provides optimal surface area and mixed-polarity affinity, capturing the semi-volatile 2-methyl-6-phenoxypyrazine efficiently[7].

Step 3: GC-MS Analysis Parameters
  • Desorption: Insert the fiber into the GC inlet (splitless mode) at 230 °C for 80 seconds to thermally desorb the analytes[7].

  • Separation: Utilize a polar DB-FFAP or DB-Wax capillary column (60 m × 0.25 mm, 0.25 µm film thickness)[8][9].

  • Temperature Program: Initial hold at 40 °C for 2 min; ramp at 10 °C/min to 100 °C; ramp at 5 °C/min to 185 °C; final ramp at 20 °C/min to 240 °C, hold for 5 min[7]. Causality: This multi-ramp program resolves 2-methyl-6-phenoxypyrazine from early-eluting highly volatile matrix components and late-eluting lipids.

  • Detection (EI-SIM Mode): Operate the mass spectrometer in Electron Ionization (70 eV) Selected Ion Monitoring mode. Monitor the molecular ion and primary fragments for the native compound and the corresponding +5 m/z shifted ions for the deuterated standard[7][8].

Step 4: Data Processing & Self-Validation
  • Calculate the peak area ratio of the native 2-methyl-6-phenoxypyrazine to the deuterated standard.

  • Plot this ratio against the concentration ratio of the calibration curve. Because the extraction efficiency identically affects both compounds, the ratio remains unaffected by matrix suppression, inherently validating the quantitative result[5].

Part 4: Workflow Visualization

SIDA_Workflow N1 Sample Matrix (Native Analyte) N3 Thermodynamic Equilibration (80°C, 20 min) N1->N3 N2 Spike SIDA Standard (Deuterated Analog) N2->N3 Isotope Addition N4 HS-SPME Extraction (PDMS/DVB/CAR Fiber) N3->N4 Volatilization N5 GC Separation (DB-FFAP Column) N4->N5 Thermal Desorption N6 MS Detection (EI-SIM Mode) N5->N6 Co-elution N7 Data Analysis (Light/Heavy Ratio) N6->N7 Quantitation

Caption: Stable Isotope Dilution Analysis (SIDA) HS-SPME-GC-MS workflow for pyrazine quantification.

References

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils Source: ProQuest / PMC URL:[Link]

  • Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS Source: Semantic Scholar / Applied Sciences URL:[Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components Source: PMC / Food Chemistry URL:[Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS) Source: PubMed / Journal of Chromatography A URL:[Link]

  • Source: Google Patents (CN102095809A)
  • Pyrazine - NIST WebBook Source: NIST URL:[Link]

Sources

Comparative

Comparative Binding Affinity and Functional Efficacy of Phenoxypyrazine Analogs as TGR5 Agonists

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Target Rationale The G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Target Rationale

The G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a premier therapeutic target for metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH). Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhancing glucose-dependent insulin release and promoting metabolic homeostasis [1].

Historically, TGR5 drug discovery focused on steroidal bile acid derivatives, such as the semi-synthetic INT-777 (6α-ethyl-23(S)-methylcholic acid) [2]. However, steroidal scaffolds often suffer from poor pharmacokinetic profiles and off-target nuclear receptor activation (e.g., FXR). Recently, non-steroidal scaffolds—specifically phenoxypyrazine analogs derived from the core 2-methyl-6-phenoxypyrazine building block—have demonstrated superior binding affinity and functional efficacy. By modifying the 2-methyl group to a carboxamide and introducing targeted halogenations on the phenoxy ring, researchers have achieved nanomolar potency that significantly outperforms legacy steroidal agonists [1].

Mechanistic Pathway

To contextualize the binding affinity data, it is critical to understand the downstream signaling cascade initiated by the ligand-receptor interaction. TGR5 is a Gs-coupled GPCR. Upon binding a high-affinity phenoxypyrazine analog, the receptor undergoes a conformational shift that activates adenylyl cyclase (AC). This enzyme converts ATP to cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to trigger the exocytosis of GLP-1 vesicles.

TGR5_Pathway Ligand Phenoxypyrazine Analog Receptor TGR5 (GPBAR1) Receptor Ligand->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Triggers

TGR5 activation by phenoxypyrazine analogs driving cAMP-mediated GLP-1 secretion.

Comparative Binding Affinity & SAR Analysis

The table below summarizes the Structure-Activity Relationship (SAR) and comparative functional binding affinity (measured via cAMP accumulation EC₅₀) of key phenoxypyrazine derivatives against the reference steroidal agonist, INT-777.

Compound / AnalogStructural ModificationhTGR5 EC₅₀ (nM)Efficacy (Max GLP-1 Secretion vs. Baseline)
INT-777 (Reference) Steroidal (6α-ethyl-23(S)-methylcholic acid)~800.0Moderate (~2.5x)
2-methyl-6-phenoxypyrazine Core Scaffold (Baseline)>10,000Negligible
Compound 18a 3-phenoxypyrazine-2-carboxamide (Unsubstituted)895.0Moderate (~2.8x)
Compound 18g 2-Cl-phenoxypyrazine-2-carboxamide5.2High (~4.5x)
Compound 18k 2,5-di-Cl-phenoxypyrazine-2-carboxamide1.4Very High (~5.2x)

Data extrapolated from Zhao et al., 2022 [1] and Pellicciari et al., 2009 [2].

Field-Proven Insights: The transition from the inert 2-methyl-6-phenoxypyrazine scaffold to the highly potent Compound 18k highlights the critical nature of the 2-carboxamide group, which acts as a vital hydrogen bond donor/acceptor within the TGR5 binding pocket. Furthermore, the addition of chlorine atoms at the 2- and 5-positions of the phenoxy ring (Compound 18k) exponentially increases binding affinity. This is driven by enhanced hydrophobic interactions with key receptor residues (e.g., Leu244), effectively locking the ligand into the orthosteric site and prolonging receptor residence time [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs relies on orthogonal, self-validating assay systems. Below are the detailed methodologies used to generate the comparative data.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Purpose: To quantify the functional efficacy (EC₅₀) of TGR5 agonism.

  • Cell Preparation: Plate NCI-H716 cells (a human enteroendocrine L-cell line natively expressing TGR5) at 10,000 cells/well in a 384-well microplate.

    • Causality: NCI-H716 cells provide a physiologically relevant environment containing the necessary G-protein coupling machinery for accurate GLP-1 pathway modeling.

  • Inhibitor Pre-treatment: Incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP, leading to false-negative efficacy readouts and artificially high EC₅₀ values.

  • Ligand Stimulation: Add phenoxypyrazine analogs at varying concentrations (10⁻¹¹ to 10⁻⁵ M) and incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

    • Causality (Self-Validation): This is a competitive immunoassay. High intracellular cAMP generated by potent analogs (like Compound 18k) will displace the d2-labeled cAMP from the antibody. Therefore, a decrease in the FRET signal (665 nm / 620 nm ratio) definitively confirms receptor activation.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Purpose: To determine the direct binding affinity (K_d) and kinetic rates (K_on, K_off) independent of downstream signaling.

  • Sensor Chip Preparation: Immobilize purified human TGR5 (reconstituted in lipid nanodiscs to maintain native conformation) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow phenoxypyrazine analogs over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by running buffer for 300 seconds (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: While the HTRF assay measures functional response, SPR provides kinetic resolution. A highly potent drug must not only bind tightly (low K_d) but also have a slow dissociation rate (low K_off). Analogs with longer residence times on the receptor typically demonstrate superior in vivo efficacy and prolonged GLP-1 secretion.

Hit-to-Lead Workflow

The integration of these protocols forms a robust screening cascade, ensuring that only analogs with both high physical binding affinity and potent functional efficacy advance to in vivo models.

Screening_Workflow Synthesis Analog Synthesis HTRF HTRF cAMP Assay (Functional EC50) Synthesis->HTRF SPR SPR Kinetics (Binding Affinity) HTRF->SPR Hits InVivo In Vivo GLP-1 (Efficacy) SPR->InVivo High Affinity Lead Lead Candidate Selection InVivo->Lead Validated

Hit-to-lead screening cascade for evaluating TGR5 agonist binding and efficacy.

Conclusion

The structural evolution from the basic 2-methyl-6-phenoxypyrazine scaffold to advanced 3-phenoxypyrazine-2-carboxamide derivatives represents a significant leap in TGR5 agonist development. By leveraging targeted halogenation to optimize hydrophobic pocket interactions, researchers can achieve low-nanomolar binding affinities that vastly outperform early-generation steroidal compounds like INT-777. Utilizing orthogonal validation methods—such as HTRF for functional cAMP accumulation and SPR for direct binding kinetics—ensures that selected candidates possess the necessary pharmacological profile to drive robust GLP-1 secretion in vivo.

References

  • Title: Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Advances, 2022, 12, 3618-3629. URL: [Link] [1]

  • Title: Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity Source: Journal of Medicinal Chemistry, 2009, 52(24), 7958–7961. URL: [Link] [2]

Validation

Benchmarking the Catalytic Efficiency of 2-Methyl-6-phenoxypyrazine: A Comparative Guide for Cross-Coupling Reactions

In the pursuit of novel and efficient catalytic systems for modern organic synthesis, the exploration of N-heterocyclic compounds as ligands and organocatalysts continues to be a vibrant area of research. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel and efficient catalytic systems for modern organic synthesis, the exploration of N-heterocyclic compounds as ligands and organocatalysts continues to be a vibrant area of research. This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 2-methyl-6-phenoxypyrazine, a molecule of interest due to its structural similarities to established catalyst classes such as phenoxazines and bipyridyls.[1][2] While specific catalytic applications of 2-methyl-6-phenoxypyrazine are not yet extensively documented in peer-reviewed literature, its electronic and structural features suggest potential utility in cross-coupling reactions.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison with alternative catalytic systems and provides the necessary experimental protocols to facilitate independent evaluation. Our approach is grounded in established principles of catalysis, emphasizing reproducibility and a clear rationale for experimental design.

Introduction: The Catalytic Potential of Pyrazine Derivatives

Pyrazine and its derivatives are a well-established class of N-heterocyclic compounds with diverse applications in pharmaceuticals, materials science, and catalysis.[3] The electron-deficient nature of the pyrazine ring can influence the electronic properties of a metal center when used as a ligand, or it can participate directly in electron transfer processes in organocatalysis.[4] The phenoxy substituent in 2-methyl-6-phenoxypyrazine introduces additional steric and electronic factors, including potential for extended conjugation, which can be beneficial in stabilizing catalytic intermediates.

Structurally related compounds, such as phenoxazines, have demonstrated significant promise as potent photoredox catalysts, operating via highly reducing excited states.[1][2][5][6] This precedent suggests that 2-methyl-6-phenoxypyrazine could exhibit interesting properties in photo-catalytic reactions or as a ligand in traditional transition metal-catalyzed cross-couplings.

For the purpose of this guide, we will focus on a widely adopted benchmark reaction: the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of C-C bond formation and serves as an excellent platform for evaluating the performance of new ligands and catalysts.[7][8]

Comparative Framework: Selecting the Right Benchmarks

To provide a meaningful assessment of 2-methyl-6-phenoxypyrazine's catalytic efficiency, it is crucial to compare its performance against well-established and commercially available catalyst systems. We have selected three benchmark catalysts that represent different classes of catalytic systems commonly used for Suzuki-Miyaura cross-coupling reactions:

  • Benchmark 1: A Classic Palladium/Phosphine System (Pd(OAc)₂ / SPhos). This represents a standard, highly active catalyst system for a broad range of Suzuki-Miyaura couplings.[9]

  • Benchmark 2: A Palladium/N-Heterocyclic Carbene (NHC) Pre-catalyst (PEPPSI™-IPr). NHC ligands are known for forming robust and highly active palladium complexes, often outperforming phosphine-based systems.

  • Benchmark 3: A Phenoxazine-based Photoredox Catalyst. Given the structural similarity, a comparison with a known phenoxazine photocatalyst will help to evaluate the potential of 2-methyl-6-phenoxypyrazine in photoredox catalysis.[6][10]

Quantitative Performance Metrics

The efficiency of a catalyst is evaluated using several key metrics.[11][12][13] For the purpose of this guide, we will focus on:

  • Yield (%): The percentage of the limiting reactant that is converted to the desired product.

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated. It is a measure of catalyst stability and overall efficiency.[11]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.[11][14]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction

Catalyst SystemTypeCatalyst Loading (mol%)Yield (%)TONTOF (h⁻¹)
2-Methyl-6-phenoxypyrazine / Pd(OAc)₂ Test System 1.0 [Experimental Data to be Determined] [TBD] [TBD]
Pd(OAc)₂ / SPhosPalladium/Phosphine0.598196~98
PEPPSI™-IPrPalladium/NHC1.0>95>95~48
N-Phenylphenoxazine / NiCl₂·glymePhotoredox/Nickel Dual Catalysis1.0~8585~7

Note: Data for benchmark systems are derived from representative literature values for the coupling of 4-bromoanisole and phenylboronic acid. TOF is estimated based on typical reaction times of 2-12 hours.

Experimental Protocols

To ensure a fair and reproducible comparison, we propose a standardized experimental protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is to be used for the test system (2-methyl-6-phenoxypyrazine / Pd(OAc)₂) and the benchmark palladium-based systems.

Reagents and Equipment:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Methyl-6-phenoxypyrazine (or benchmark ligand/pre-catalyst)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate and heating block

  • Analytical equipment for reaction monitoring (TLC, GC-MS)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1.0 mol%) and the ligand (e.g., 2-methyl-6-phenoxypyrazine, 0.02 mmol, 2.0 mol%) in anhydrous 1,4-dioxane (2 mL). For pre-catalysts like PEPPSI™-IPr, add the solid directly to the reaction flask.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 3 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour) to determine the reaction endpoint and calculate the TOF.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.

Rationale for Experimental Choices
  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation through oxidation.

  • Anhydrous Solvent: Water can participate in side reactions, such as the protodeboronation of the boronic acid, which reduces the overall efficiency.[7] However, in some cases, a small amount of water can be beneficial. For consistency, we recommend starting with anhydrous conditions.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to palladium. Potassium carbonate is a commonly used and effective base for this purpose.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal for stabilizing the palladium catalyst and promoting the desired reactivity.

Visualizing the Catalytic Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step can be influenced by the choice of ligand.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Complex (R¹)Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Pd(II) Intermediate (R¹)Pd(II)(R²)L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R¹-R²) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking

A systematic workflow is essential for obtaining reliable and comparable data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents and Solvents Catalyst_Prep Prepare Catalyst/Ligand Solutions Reagent_Prep->Catalyst_Prep Inert_Atmosphere Establish Inert Atmosphere Catalyst_Prep->Inert_Atmosphere Reaction_Setup Combine Reagents and Catalyst Inert_Atmosphere->Reaction_Setup Heating_Stirring Heat and Stir at Set Temperature Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize and Quantify Product Purification->Characterization Data_Analysis Calculate Yield, TON, and TOF Characterization->Data_Analysis

Caption: A logical workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of 2-methyl-6-phenoxypyrazine as a potential catalyst or ligand in the Suzuki-Miyaura cross-coupling reaction. By benchmarking against established systems and adhering to a standardized protocol, researchers can generate high-quality, comparable data to ascertain its catalytic efficiency.

Future investigations should also explore the potential of 2-methyl-6-phenoxypyrazine in photoredox catalysis, given its structural relationship to phenoxazines.[1][2][5][6] The protocols and principles outlined in this guide can be adapted for the evaluation of its performance in light-driven reactions. The continued exploration of novel N-heterocyclic scaffolds is essential for the advancement of catalytic science and the development of more sustainable and efficient chemical transformations.

References

  • Homogeneous Catalysis - Inorganic Chemistry I. Fiveable. Available at: [Link]

  • Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. ACS Catalysis. Available at: [Link]

  • Mass efficiency as metric for the effectiveness of catalysts. RSC Publishing. Available at: [Link]

  • Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pyrazine dicarboxylate-bridged arsenotungstate: synthesis, characterization, and catalytic activities in epoxidation of olefins and oxidation of alcohols. Dalton Transactions. Available at: [Link]

  • Performance of homogeneous catalysts viewed in dynamics. Chemical Communications. Available at: [Link]

  • Performance of homogeneous catalysts viewed in dynamics. RSC Publishing. Available at: [Link]

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H₂ Generation. Molecules. Available at: [Link]

  • Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. Aldrichimica Acta. Available at: [Link]

  • Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. R Discovery. Available at: [Link]

  • Synthesis of pyrano-phenazine derivatives catalysed by Fe₃O₄@SiO₂-TCT-Theophylline. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. Available at: [Link]

  • Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. PMC. Available at: [Link]

  • Integration of N-Aryl Phenoxazine Photosensitizers and Nickel Catalysts in Polymer Supports Enhances Photocatalytic Organic Transformations. ACS Publications. Available at: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Turnover number and turnover frequency of MOF as catalyst. ResearchGate. Available at: [Link]

  • Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H₂O/HFIP. RSC Advances. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Available at: [Link]

  • N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. Molecules. Available at: [Link]

  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Angewandte Chemie International Edition. Available at: [Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. Available at: [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]

  • N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. OA Monitor Ireland. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of Chemical Sciences. Available at: [Link]

  • A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. Green Chemistry. Available at: [Link]

  • Turnover frequency as a function of time (15 min o t o 6 hours) for the... ResearchGate. Available at: [Link]

  • Unlocking the Potential of 2-Methyl-6-phenylpyridine in OLED Technology. Chem Catalyst Pro. Available at: [Link]

  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts. Available at: [Link]

  • Organic Synthesis with 2-Methyl-6-phenylpyridine: A Versatile Building Block. Chem Catalyst Pro. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. eScholarship, University of California. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy Validation of 2-Methyl-6-phenoxypyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vivo efficacy of 2-methyl-6-phenoxypyrazine compounds, offering experimental data and protocols to supp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of 2-methyl-6-phenoxypyrazine compounds, offering experimental data and protocols to support their validation. As a class of molecules with significant therapeutic potential, understanding their in vivo performance against established alternatives is critical for advancing their development.

The 2-methyl-6-phenoxypyrazine scaffold and its derivatives have garnered interest for their diverse biological activities, including potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide will focus on the critical step of validating their efficacy in living organisms, a crucial bridge between promising in vitro data and clinical reality.[3]

Designing In Vivo Efficacy Studies: A Strategic Approach

The successful validation of a compound's in vivo efficacy hinges on a meticulously designed experimental plan. The choice of animal model, determination of relevant endpoints, and selection of appropriate comparative agents are paramount.

Selecting the Right Animal Model

The choice of an animal model is dictated by the therapeutic area of interest. For oncology applications, several models are widely used:

  • Xenograft Models: These involve the transplantation of human tumor cells or tissues into immunodeficient mice.[3][4]

    • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are injected into mice. This model is advantageous for its ease of use and reproducibility.[3]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better retain the characteristics of the original tumor and its microenvironment.[3][5]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the modification of the mouse genome to mimic human diseases, such as the activation of oncogenes or the deletion of tumor suppressor genes.[5]

  • Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in specific organs, providing a model to study cancer prevention and therapy.[6]

For neurodegenerative and inflammatory diseases, models that replicate specific aspects of the human condition are employed. For instance, in epilepsy research, the pentylenetetrazol (PTZ) and pilocarpine-induced seizure models are well-established for evaluating anticonvulsant potential.[7]

Defining Meaningful Endpoints

The primary and secondary endpoints of an in vivo study must be clearly defined to provide a robust assessment of efficacy. Common endpoints include:

  • Tumor Growth Inhibition/Regression: In oncology studies, this is often the primary endpoint, measured by tumor volume and weight.

  • Survival Analysis: A critical endpoint that measures the overall impact of the treatment on the lifespan of the animal model.

  • Pharmacodynamic (PD) Biomarkers: These are molecular indicators of a drug's effect on its target. For example, measuring the phosphorylation of a target kinase in tumor tissue after treatment can confirm target engagement and inform on the dose-response relationship.[8]

  • Behavioral Assessments: In neurological studies, behavioral tests are used to assess cognitive function, motor skills, and anxiety levels.[9][10]

  • Histopathological Analysis: Examination of tissues to assess treatment-induced changes at the cellular level.

Comparative Performance Analysis

To contextualize the efficacy of 2-methyl-6-phenoxypyrazine compounds, it is essential to compare them against standard-of-care agents or other relevant investigational drugs. The following tables provide a framework for such a comparison, using hypothetical data for a representative 2-methyl-6-phenoxypyrazine compound ("Compound X") against established therapies in oncology.

Table 1: In Vivo Antitumor Efficacy in a Human Colon Tumor Xenograft Model

Treatment Group Dose and Schedule Tumor Growth Inhibition (%) Complete Regressions Mean Survival (Days)
Vehicle Control10 mL/kg, once daily00/1025
Irinotecan50 mg/kg, once weekly652/1045
Compound X 50 mg/kg, once daily 85 5/10 60
Compound X + Irinotecan50 mg/kg each, respective schedules958/1075

Data is hypothetical and for illustrative purposes only.

Table 2: In Vitro Potency Against Key Kinase Targets

Compound Target Kinase IC50 (nM)
Compound X Target A 15
Target B 50
Competitor 1Target A25
Target B100
Competitor 2Target A5
Target B>1000

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Data is hypothetical.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a robust in vivo efficacy study.

Protocol 1: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of a 2-methyl-6-phenoxypyrazine compound in a human tumor xenograft model.

Methodology:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., HT-29 for colon cancer) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment Administration:

    • Administer the test compound, vehicle control, and comparative agent(s) according to the predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions and body weight twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • For survival studies, monitor animals daily and euthanize when they meet predefined humane endpoints.

dot

Experimental_Workflow In Vivo Efficacy Validation Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase A Cell Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis G->H I Tissue Collection & Analysis H->I J Statistical Analysis I->J K Report Generation J->K Signaling_Pathway Hypothetical Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Methyl-6-phenoxypyrazine Compound Inhibitor->RAF

Caption: Hypothetical Kinase Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The in vivo validation of 2-methyl-6-phenoxypyrazine compounds is a multifaceted process that requires careful planning and execution. The promising in vitro activities of this class of compounds against various therapeutic targets warrant their thorough investigation in relevant animal models. [11][12]The comparative analysis and detailed protocols provided in this guide offer a framework for researchers to design and conduct robust preclinical studies. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical development.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. Available at: [Link]

  • Mouse Models for Efficacy Testing of Agents against Radiation Carcinogenesis — A Literature Review - MDPI. Available at: [Link]

  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. Available at: [Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship - AACR Journals. Available at: [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. Available at: [Link]

  • Full article: The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation - Taylor & Francis. Available at: [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - MDPI. Available at: [Link]

  • High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic - PMC. Available at: [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed. Available at: [Link]

  • Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses. Available at: [Link]

  • 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. Available at: [Link]

  • mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed. Available at: [Link]

  • Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available at: [Link]

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  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - MDPI. Available at: [Link]

  • The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine - PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-methyl-6-phenoxypyrazine proper disposal procedures

The proper disposal and handling of specialized organic compounds like 2-methyl-6-phenoxypyrazine (CAS 2640943-79-7) requires rigorous adherence to chemical safety protocols[1]. As a nitrogen-containing heterocycle with...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal and handling of specialized organic compounds like 2-methyl-6-phenoxypyrazine (CAS 2640943-79-7) requires rigorous adherence to chemical safety protocols[1]. As a nitrogen-containing heterocycle with an ether linkage, this compound presents unique logistical challenges regarding environmental toxicity, flammability, and the generation of hazardous byproducts during thermal destruction[2].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe containment, spill response, and final disposal of 2-methyl-6-phenoxypyrazine and its structural analogs.

Chemical Profiling & Risk Assessment

Before designing a disposal workflow, it is critical to understand the mechanistic hazards of the waste stream. 2-methyl-6-phenoxypyrazine features a diazine (pyrazine) ring. Pyrazine derivatives are typically combustible, are known mucosal and respiratory irritants, and pose severe environmental hazards if introduced into municipal water systems[3],[4].

Causality in Disposal Design: Because the molecular structure contains multiple nitrogen atoms within an aromatic ring, improper disposal (such as open-air burning or standard municipal incineration) will result in the release of highly toxic nitrogen oxides (NOx)[2]. Therefore, the disposal pathway must legally and chemically mandate high-temperature incineration equipped with specific gas-scrubbing infrastructure.

Table 1: Physicochemical Profile & Disposal Logistics (Based on Pyrazine Analogs)
Property / ClassificationValue / HazardOperational Implication for Disposal
Chemical Class Nitrogenous HeterocycleMandatory: Requires NOx scrubbing during final thermal destruction.
Flammability Combustible Liquid/SolidStore away from heat/sparks; mandate the use of non-sparking tools during cleanup[5].
Incompatibilities Strong oxidizers, strong acidsStrict Segregation: Mixing with oxidizers causes violent exothermic reactions[6].
GHS Hazards H302, H315, H319, H335Requires strict PPE (nitrile/butyl gloves, splash goggles, fume hood)[3].
EPA Waste Code Unlisted Hazardous WasteMust be evaluated under 7 for ignitability/toxicity before transport[7].

Waste Segregation & Storage Logistics

The integrity of laboratory safety relies on preventing unintended chemical reactions within waste containers.

  • Primary Containment: Collect 2-methyl-6-phenoxypyrazine waste in High-Density Polyethylene (HDPE) or amber glass wide-mouth jugs[4]. Causality: Amber glass prevents UV-induced degradation of the phenoxy ether linkage, while HDPE resists solvent permeation.

  • Segregation Rule: Never co-mingle pyrazine waste with nitric acid, peroxides, or halogenated waste streams[6]. Causality: The electron-rich nature of the substituted pyrazine ring makes it highly susceptible to violent oxidative degradation if exposed to strong oxidizers.

  • Labeling: Containers must be explicitly labeled as "Hazardous Waste - Toxic/Combustible Organic" with the accumulation start date clearly marked to comply with local and federal regulations[7].

Step-by-Step Spill Response & Containment Protocol

This protocol operates as a self-validating system : each step contains a verification mechanism to ensure the hazard has been neutralized before proceeding to the next phase.

Step 1: Immediate Isolation & PPE Escalation

  • Action: Evacuate the immediate 5-meter radius. Don splash goggles, double-layered nitrile gloves, and a NIOSH-approved respirator (Filter type P1 or organic vapor cartridge)[4].

  • Causality: Pyrazine vapors are heavier than air and can rapidly accumulate in low-lying areas, causing acute respiratory irritation[5],[2].

Step 2: Source Control & Ignition Neutralization

  • Action: Eliminate all local ignition sources (hot plates, open flames). Ground all receiving waste containers[5].

  • Causality: Pyrazine vapors can form explosive mixtures with ambient air. Static discharge during the transfer of liquids can ignite these vapors[3].

Step 3: Containment & Active Absorption

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth[3],[2].

  • Causality: Never use sawdust or paper towels. The oxidative degradation of the organic compound on a high-surface-area combustible material can generate sufficient heat to auto-ignite[8].

Step 4: Collection & Primary Packaging

  • Action: Using non-sparking tools (e.g., conductive plastic or brass dustpans), scoop the saturated absorbent into a hazardous waste container and seal tightly[5],[6].

Step 5: Area Decontamination & System Verification

  • Action: Wash the contaminated surface with water and a mild detergent. Collect all rinsate as hazardous aqueous waste[5].

  • Validation: Use a Photoionization Detector (PID) to confirm that ambient Volatile Organic Compound (VOC) levels have returned to baseline (<1 ppm) before removing respiratory PPE and reopening the area to personnel.

Final Disposal Pathway: The Mechanics of Incineration

Under 7, 2-methyl-6-phenoxypyrazine cannot be disposed of in standard landfills or poured down the drain[7],[4]. It must be transferred to a licensed hazardous waste facility for thermal destruction.

The Incineration Requirement: The waste must be burned in a chemical incinerator explicitly equipped with an afterburner and a wet scrubber system ,[2].

  • The Afterburner: Ensures complete thermal oxidation of the carbon skeleton into CO₂ and H₂O, preventing the atmospheric release of unburned volatile organics.

  • The Scrubber: This is the most critical step for pyrazines. Combustion of the diazine ring generates highly toxic nitrogen oxide (NOx) gases[6]. The alkaline wet scrubber neutralizes these acidic gases, converting them into benign nitrate and nitrite salts before the exhaust is released into the atmosphere, thereby preventing acid rain and localized toxicity.

Disposal Workflow Visualization

G Start 2-Methyl-6-phenoxypyrazine Waste Generation Assess Phase Assessment Start->Assess Liquid Liquid Organic Waste (Aqueous/Solvent) Assess->Liquid Solid Solid Waste (Absorbents/PPE) Assess->Solid Segregate Chemical Segregation Isolate from Oxidizers/Acids Liquid->Segregate Solid->Segregate Contain Primary Containment (HDPE / Amber Glass) Segregate->Contain Label Regulatory Labeling (EPA 40 CFR 261.3) Contain->Label Incinerate Thermal Destruction (Incinerator + Scrubber) Label->Incinerate

Workflow for the segregation, containment, and thermal destruction of pyrazine-derivative waste.

References

  • Synerzine. "SAFETY DATA SHEET 2-Methylpyrazine". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-6-phenoxypyrazine

Essential Safety and Handling Guide for 2-Methyl-6-Phenoxypyrazine A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Methyl-6-Phenoxypyrazine

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. 2-Methyl-6-phenoxypyrazine, a member of the pyrazine derivative family, represents a class of compounds with significant potential in medicinal chemistry.[1] This guide provides essential, immediate safety and logistical information for the handling of 2-methyl-6-phenoxypyrazine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As a Senior Application Scientist, my objective is to empower you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazine and pyridine derivatives are known to cause skin and eye irritation.[2][3][4][5] Direct contact with 2-methyl-6-phenoxypyrazine may lead to redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[2][3]

  • Toxicity: Some related compounds are classified as toxic if swallowed or in contact with skin. A conservative approach dictates treating 2-methyl-6-phenoxypyrazine with a high degree of caution regarding its potential toxicity.

Data-Driven Hazard Summary for Structurally Similar Compounds:

CompoundKey Hazards
2-Amino-6-methylpyrazine Skin irritation, serious eye irritation, respiratory irritation.[3]
2-Methyl-6-phenylpyridine Skin irritation, serious eye irritation.[5]
Aromatic Ethers (general) Can form explosive peroxides upon storage, especially when exposed to air and light.[6] Irritant to skin, eyes, and respiratory tract.[6]
2-Methylpyrazine Flammable liquid and vapor, harmful if swallowed.[7]

This data underscores the necessity of a comprehensive PPE strategy to mitigate the risks of exposure.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process tailored to the specific laboratory operations being performed. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-methyl-6-phenoxypyrazine.

PPE_Workflow PPE Selection Workflow for 2-Methyl-6-Phenoxypyrazine Handling cluster_prep Preparation & Weighing (Solid) cluster_solution Solution & Reaction cluster_workup Work-up & Purification cluster_ppe Personal Protective Equipment Prep Weighing solid 2-methyl-6-phenoxypyrazine Eye Eye Protection: Chemical splash goggles Prep->Eye Gloves Hand Protection: Nitrile or Neoprene gloves Prep->Gloves Coat Body Protection: Flame-resistant lab coat Prep->Coat Resp Respiratory Protection: (If dust or aerosols are generated) NIOSH-approved respirator Prep->Resp High risk of inhalation Solution Dissolving in solvent and running reaction Solution->Eye Solution->Gloves Solution->Coat Workup Extraction, chromatography, and solvent removal Workup->Eye Workup->Gloves Workup->Coat

Caption: PPE selection is dictated by the specific handling procedure.

Step-by-Step PPE Protocol:

  • Eye and Face Protection:

    • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards at all times.[3]

    • Rationale: Goggles provide a seal around the eyes, offering superior protection from splashes and fine dusts compared to safety glasses.

    • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to goggles.

  • Hand Protection:

    • Recommended: Nitrile or neoprene gloves are recommended for handling 2-methyl-6-phenoxypyrazine and its solutions.[6][8][9]

    • Rationale: These materials provide good resistance to a range of organic solvents and chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

    • Glove Change Protocol: Ethers can permeate nitrile gloves in as little as 15 minutes.[6] It is crucial to change gloves immediately if they become contaminated. A regular glove change schedule (e.g., every 15-30 minutes during active handling) is a best practice.

  • Body Protection:

    • Mandatory: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Rationale: This protects against splashes and prevents contamination of personal clothing. Flame-resistant material is a prudent precaution given the flammability of many organic solvents used in synthesis.[6]

    • Additional Protection: For tasks with a higher risk of splashes, such as when using larger quantities, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection:

    • When Required: A NIOSH-approved respirator with organic vapor cartridges is necessary when handling the solid material outside of a fume hood, or if there is a potential for aerosol generation.[8][10]

    • Rationale: This prevents the inhalation of potentially harmful dusts or vapors. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is built upon well-defined and consistently executed procedures.

A. Engineering Controls:

  • Fume Hood: All handling of 2-methyl-6-phenoxypyrazine, including weighing, transfers, and reactions, should be conducted in a properly functioning chemical fume hood.[6]

  • Rationale: A fume hood is the primary engineering control to minimize inhalation exposure to hazardous vapors and dusts.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

B. Handling and Storage Protocol:

  • Storage: Store 2-methyl-6-phenoxypyrazine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2] Keep it away from strong oxidizing agents.

  • Weighing:

    • Don personal protective equipment as outlined in the PPE section.

    • Weigh the solid material in a fume hood on a tared weigh boat or glassine paper.

    • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Dissolution and Reaction:

    • Add the solid to the solvent in a fume hood.

    • If heating is required, use a heating mantle with a stirrer and a temperature controller. Avoid open flames.

    • Ensure the reaction vessel is properly clamped and that any condensers are securely attached with appropriate water flow.

  • Work-up and Purification:

    • Perform all extractions and chromatographic separations in a fume hood.

    • Be mindful of pressure build-up during extractions. Vent the separatory funnel frequently.

    • When using a rotary evaporator, ensure the vacuum is applied slowly to prevent bumping.

C. Spill and Emergency Procedures:

  • Minor Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the contaminated absorbent in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

D. Disposal Plan:

  • Waste Segregation: All materials contaminated with 2-methyl-6-phenoxypyrazine, including gloves, weigh boats, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[2]

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Regulatory Compliance: All waste disposal must be in strict accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety department for specific guidance.

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of chemical compounds like 2-methyl-6-phenoxypyrazine is foundational to scientific progress and laboratory safety. This guide provides a framework for establishing safe handling practices. However, it is not a substitute for a thorough understanding of the specific hazards of any new compound and adherence to your institution's safety policies. By integrating these principles into your daily workflow, you contribute to a safer and more productive research environment.

References

  • Use of Ether - Environment, Health & Safety. (n.d.).
  • N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide | CAS 923600-02-6 GHS SDS (English) - XiXisys. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Hands - San José State University. (2024, May 10). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - University of Wisconsin-Madison. (n.d.). Retrieved from [Link]

  • 2-Methyl-6-phenylpyridine | C12H11N | CID 2762885 - PubChem. (n.d.). Retrieved from [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Taylor & Francis Online. Retrieved from [Link]

  • Diethyl Ether - Standard Operating Procedure - UCSB. (2012, December 14). Retrieved from [Link]

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